Product packaging for 4-Chloro-2,2'-bipyridine(Cat. No.:CAS No. 161727-77-1)

4-Chloro-2,2'-bipyridine

Cat. No.: B064597
CAS No.: 161727-77-1
M. Wt: 190.63 g/mol
InChI Key: IXEGJZGCPOORDR-UHFFFAOYSA-N
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Description

4-Chloro-2,2'-bipyridine is a versatile and highly valuable heteroaromatic ligand precursor extensively used in inorganic chemistry, catalysis, and materials science research. Its core structure consists of two pyridine rings linked by a single bond, with a reactive chloro substituent at the 4-position of one ring. This chlorine atom provides a critical synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic aromatic substitution, allowing researchers to construct sophisticated, customized bipyridine derivatives. These tailored ligands are pivotal in the synthesis of ruthenium(II) polypyridyl complexes, which are fundamental to the study of dye-sensitized solar cells (DSSCs) and photoredox catalysis. The 2,2'-bipyridine unit acts as a robust chelating agent, forming stable complexes with a wide range of transition metals (e.g., Ru, Fe, Ir, Cu). The electronic properties of these metal complexes, including their absorption spectra, redox potentials, and excited-state lifetimes, can be finely tuned by the electron-withdrawing nature of the chloro group. Consequently, this compound is an essential building block for developing novel photocatalytic systems, luminescent probes, and electrochemically active materials, enabling groundbreaking research in renewable energy and synthetic methodology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B064597 4-Chloro-2,2'-bipyridine CAS No. 161727-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGJZGCPOORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570005
Record name 4-Chloro-2,2'-bipyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14162-94-8
Record name 4-Chloro-2,2'-bipyridine
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Record name 4-Chloro-2,2'-bipyridine
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Foundational & Exploratory

4-Chloro-2,2'-bipyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14162-94-8

This technical guide provides an in-depth overview of 4-Chloro-2,2'-bipyridine, a key heterocyclic compound utilized in advanced chemical synthesis and materials science. It is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its properties, applications, and relevant experimental procedures.

Core Properties and Specifications

This compound is a solid, typically appearing as an off-white to light yellow crystalline powder. Its chemical structure, featuring a chlorine atom on one of the pyridine rings, makes it a valuable precursor in organic synthesis and a versatile ligand in coordination chemistry.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.

PropertyValueReference(s)
CAS Number 14162-94-8
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
Appearance Off-white to light yellow solid/crystalline powder-
Melting Point 74-76 °C-
Density 1.23 g/cm³-
Solubility Soluble in organic solvents (DMSO, DMF, chloroform); poorly soluble in water.-
Purity Typically ≥95%
Spectroscopic and Computational Data

Spectroscopic and computational data are crucial for the identification and characterization of this compound. While detailed spectral data requires access to specific databases, a reference to its 13C NMR spectrum is available in the literature.

ParameterValue/Reference
13C NMR Spectrum A reference to the 13C NMR spectrum in DMSO-d6 is available.
InChI Key IXEGJZGCPOORDR-UHFFFAOYSA-N
SMILES ClC1=CC(C2=CC=CC=N2)=NC=C1

Applications in Research and Development

The unique electronic and steric properties of this compound make it a compound of significant interest in several areas of chemical research.

Coordination Chemistry

As a bidentate chelating ligand, this compound readily forms stable complexes with a wide range of transition metals. The presence of the electron-withdrawing chloro group can modulate the electronic properties of the resulting metal complex, influencing its catalytic activity, photophysical behavior, and redox potentials. These complexes are investigated for applications in:

  • Catalysis: As catalysts in organic transformations such as cross-coupling reactions (e.g., Suzuki, Heck), polymerization, and oxidation reactions.

  • Materials Science: In the development of luminescent materials, sensors, and functional supramolecular assemblies.

The diagram below illustrates the fundamental role of this compound as a ligand in forming a metal complex, which can then be utilized in various applications.

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_applications Applications A This compound (Ligand) C Complexation Reaction (in suitable solvent) A->C B Metal Salt (e.g., PdCl₂, RuCl₃) B->C D Metal-Bipyridine Complex C->D Forms E Catalysis D->E F Materials Science D->F G Pharmaceutical Synthesis D->G

Caption: Role of this compound in Coordination Chemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. The chlorine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of various functional groups to create more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.

The following diagram illustrates a generalized workflow for utilizing this compound in a synthetic transformation, such as a cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_final Final Product A This compound D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->D B Coupling Partner (e.g., Boronic Acid, Amine) B->D C Catalyst & Base C->D E Extraction D->E Quench & Extract F Chromatography E->F Purify G Functionalized Bipyridine Derivative F->G

Caption: Synthetic utility of this compound.

Experimental Protocols

Below is a representative protocol for the use of a substituted bipyridine ligand in the synthesis of a palladium complex, which can be adapted for this compound. This protocol is based on the synthesis of [Pd(4,4'-dimethyl-2,2'-bipyridine)Cl₂].[2]

Representative Protocol: Synthesis of a Palladium(II)-Bipyridine Complex

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol (reagent grade)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride (1.0 equivalent) in methanol.

  • To this suspension, add a solution of this compound (1.0 equivalent) in methanol.

  • Heat the reaction mixture to reflux with constant stirring for approximately 2 hours. The formation of a precipitate may be observed.

  • After the reaction period, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum.

Characterization:

The resulting complex can be characterized by standard analytical techniques, including NMR spectroscopy, IR spectroscopy, and elemental analysis, to confirm its structure and purity.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard InformationDetailsReference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.-
First Aid IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.-
Storage Store in a cool, dry, and well-ventilated place away from light. Recommended storage temperatures range from room temperature to 2-8°C under an inert atmosphere.

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,2'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry and organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise summary of its key characteristics. The guide includes a structured presentation of quantitative data, detailed experimental protocols for property determination, and a logical workflow for physicochemical characterization.

Introduction

This compound (CAS No: 14162-94-8) is a substituted bipyridine that serves as a versatile bidentate ligand in the formation of metal complexes and as a crucial building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring two pyridine rings linked by a single bond with a chlorine atom at the 4-position, imparts specific electronic and steric properties that are instrumental in various chemical applications, including catalysis and materials science.[1] A thorough understanding of its physicochemical properties is fundamental for its effective application and for the prediction of its behavior in different chemical and biological systems.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its solubility, membrane permeability, and overall behavior in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂[2]
Molecular Weight 190.63 g/mol [2]
Appearance Off-white to light yellow crystalline powder
Melting Point 74-76 °C
Boiling Point No experimental data available.
Solubility Poorly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chloroform.
logP (calculated) 2.797[2]
pKa No experimental data available.
Topological Polar Surface Area (TPSA) 25.78 Ų[2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining key properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. The following protocol is a standard method for its determination.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[3]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[4] For a pure compound, this range is typically narrow (0.5-1.0 °C).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation of the two phases.

  • Sample Preparation: A known concentration of this compound is prepared in the n-octanol phase.

  • Partitioning: A known volume of the n-octanol solution of the compound is mixed with a known volume of the water phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[5][6]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[6]

Visualization of Experimental Workflow

While this compound is not known to be involved in specific biological signaling pathways, a logical workflow for its physicochemical characterization is essential for systematic evaluation. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.

G cluster_synthesis Compound Synthesis and Purification cluster_physicochemical Physicochemical Property Determination cluster_application Application and Further Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility_Test Solubility Assessment Melting_Point->Solubility_Test LogP LogP Determination Solubility_Test->LogP pKa pKa Measurement (if applicable) LogP->pKa Coordination_Chemistry Coordination Chemistry Studies pKa->Coordination_Chemistry Organic_Synthesis Use in Organic Synthesis pKa->Organic_Synthesis Biological_Screening Biological Activity Screening pKa->Biological_Screening

Caption: Workflow for the synthesis, characterization, and application of this compound.

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound, providing a valuable reference for its application in research and development. The presented data and experimental protocols are intended to facilitate the informed use of this compound in various scientific endeavors. While its primary role is currently established in synthesis and coordination chemistry, a comprehensive understanding of its properties is a prerequisite for exploring its potential in other fields, including medicinal chemistry and materials science. Further experimental investigation is warranted to determine its boiling point and pKa, which would complete its core physicochemical profile.

References

An In-depth Technical Guide to 4-Chloro-2,2'-bipyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for 4-Chloro-2,2'-bipyridine. This heterocyclic compound is a valuable building block in coordination chemistry and organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and novel materials.

Core Molecular Information

This compound is a derivative of 2,2'-bipyridine, a well-known bidentate chelating ligand. The introduction of a chlorine atom at the 4-position of one of the pyridine rings significantly influences its electronic properties and reactivity, making it a versatile precursor for further functionalization.

Molecular Structure and Formula

The chemical structure of this compound consists of two pyridine rings linked by a single carbon-carbon bond at their 2 and 2' positions. A chlorine atom is substituted at the 4-position of one of these rings.

Molecular Formula: C₁₀H₇ClN₂[1]

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 14162-94-8
Molecular Weight 190.63 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 74-76 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water.
Purity ≥97% (commercially available)

Experimental Protocols

This section details a plausible experimental protocol for the synthesis and characterization of this compound, based on established chemical principles for the chlorination of pyridine N-oxides.

Synthesis of this compound

A common and effective method for the introduction of a chlorine atom at the 4-position of a pyridine ring is through the treatment of the corresponding N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

G cluster_0 2,2'-Bipyridine N-oxide cluster_1 POCl3 cluster_2 This compound a [Image of 2,2'-Bipyridine N-oxide structure] c [Image of this compound structure] a->c Heat b

Caption: Synthesis of this compound.

Materials:

  • 2,2'-Bipyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-bipyridine N-oxide in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

Characterization Protocols

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve a small sample of the purified product in CDCl₃ and record the ¹H NMR spectrum.

  • Expected Signals: The spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the chlorinated pyridine ring will be shifted downfield compared to the unsubstituted ring. Specific peak assignments would require detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Record the ¹³C NMR spectrum of the sample solution.

  • Expected Signals: The spectrum should display ten distinct signals for the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) is expected to have a chemical shift in the range of 140-150 ppm. The other carbon signals will appear in the typical aromatic region.

  • Instrument: FT-IR Spectrometer

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C=C and C=N stretching (aromatic rings): ~1600-1400 cm⁻¹

    • C-Cl stretching: ~800-600 cm⁻¹

    • C-H out-of-plane bending: ~900-700 cm⁻¹

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Procedure: Introduce a small amount of the sample into the mass spectrometer.

  • Expected Fragmentation: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 190 and an isotope peak [M+2]⁺ at m/z 192 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways may involve the loss of a chlorine radical (Cl•) or the cleavage of the bipyridine ring system.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the structural confirmation of this compound.

G cluster_char Characterization start Start: 2,2'-Bipyridine N-oxide synthesis Synthesis with POCl3 start->synthesis workup Quenching, Neutralization, Extraction & Drying synthesis->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ftir FT-IR Spectroscopy product->ftir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ftir->confirmation ms->confirmation

Caption: Experimental workflow for this compound.

This in-depth guide provides the essential technical information for researchers and professionals working with this compound. The detailed protocols and data will facilitate its synthesis, characterization, and application in various fields of chemical research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2,2'-bipyridine, a key heterocyclic compound utilized in coordination chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document details a proposed synthetic pathway, experimental protocols, and a thorough characterization of the target molecule, presenting all quantitative data in a clear, tabular format for ease of comparison.

Core Data Summary

The key physical and spectroscopic data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
CAS Number 14162-94-8
Appearance Off-white to light yellow crystalline powder
Melting Point 74-76 °C
Solubility Soluble in DMSO, DMF, chloroform; poorly soluble in water
¹³C NMR (DMSO-d₆) See detailed spectrum in characterization section
Storage Store in a cool, dry, well-ventilated place, protect from light

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of 2,2'-bipyridine-N-oxide, followed by a chlorination reaction.

SynthesisWorkflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination cluster_purification Purification A 2,2'-Bipyridine B 2,2'-Bipyridine-N-oxide A->B m-CPBA, DCM C 2,2'-Bipyridine-N-oxide D Crude this compound C->D POCl₃, Reflux E Crude Product F Pure this compound E->F Column Chromatography

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2'-Bipyridine-N-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2'-bipyridine (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2'-bipyridine-N-oxide.

Step 2: Synthesis of this compound

  • Reaction Setup: Place the crude 2,2'-bipyridine-N-oxide from the previous step in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 8. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air-dry.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are employed:

Characterization cluster_spectroscopy Spectroscopic Methods cluster_physical Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (EI-MS) IR FT-IR Spectroscopy MP Melting Point Product This compound Product->NMR Structural Elucidation Product->MS Molecular Weight and Fragmentation Product->IR Functional Group Identification Product->MP Purity Assessment

Caption: Characterization workflow for this compound.

Spectroscopic Data
  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum of this compound was recorded in DMSO-d₆.[2] Although the full peak list is not provided here, the spectrum serves as a key fingerprint for the carbon framework of the molecule.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed ¹H NMR spectrum would be required to confirm the proton environments in the molecule. Expected signals would be in the aromatic region, with coupling patterns consistent with the substituted bipyridine structure.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of this compound. An isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak would be characteristic of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations of the pyridine rings. A band corresponding to the C-Cl stretching vibration would also be present.

Experimental Protocols for Characterization
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

    • Ionization: Utilize electron ionization (EI) at 70 eV.

    • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Melting Point:

    • Sample Preparation: Place a small amount of the dry, crystalline product in a capillary tube.

    • Measurement: Determine the melting point range using a calibrated melting point apparatus.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on available laboratory resources and to consult the primary literature for further details on related synthetic methodologies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-2,2'-bipyridine. Due to the limited availability of experimentally derived spectral data in public databases, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of related compounds. It also includes a detailed, standardized experimental protocol for acquiring high-quality NMR spectra of this compound and visual diagrams to illustrate experimental workflows and predicted spectral relationships.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on the known effects of a chloro-substituent on a pyridine ring and the typical chemical shifts observed for 2,2'-bipyridine. The proposed solvent is DMSO-d₆, a common solvent for nitrogen-containing heterocyclic compounds.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'8.50 - 8.60d~7.5
H-6'8.70 - 8.80d~4.5
H-4'7.90 - 8.00t~7.7
H-5'7.40 - 7.50t~6.5
H-38.40 - 8.50d~2.0
H-57.60 - 7.70dd~5.0, 2.0
H-68.60 - 8.70d~5.0

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2156.0 - 157.0
C-3121.0 - 122.0
C-4144.0 - 145.0
C-5124.0 - 125.0
C-6150.0 - 151.0
C-2'155.0 - 156.0
C-3'121.5 - 122.5
C-4'137.0 - 138.0
C-5'124.5 - 125.5
C-6'149.0 - 150.0

Experimental Protocols

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Locking: Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Data Acquisition Parameters

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition Parameters

  • Pulse Sequence: Standard single-pulse with proton decoupling.

  • Spectral Width: 200-220 ppm, centered around 110-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

5. Data Processing

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

Logical Workflow for NMR Data Acquisition and Analysis

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6 + TMS) B NMR Spectrometer Setup (Lock, Shim, Tune, Match) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structure Elucidation F->G

Caption: Logical workflow for NMR data acquisition and analysis.

Predicted ¹H-¹H Coupling Network for this compound

Proton_Coupling cluster_ring1 Unsubstituted Pyridine Ring cluster_ring2 4-Chloro Pyridine Ring H3_prime H-3' H4_prime H-4' H3_prime->H4_prime H5_prime H-5' H4_prime->H5_prime H6_prime H-6' H5_prime->H6_prime H3 H-3 H5 H-5 H3->H5 long-range H6 H-6 H5->H6

Caption: Predicted proton coupling network.

Spectroscopic Profile of 4-Chloro-2,2'-bipyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,2'-bipyridine is a substituted aromatic heterocyclic compound that serves as a crucial building block in coordination chemistry and the synthesis of functional materials and pharmaceutical intermediates. Its spectroscopic properties are fundamental to understanding its electronic structure, purity, and behavior in chemical reactions. This technical guide provides a detailed overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound. While experimental spectra for this specific molecule are not widely published, this guide extrapolates expected spectral features based on the well-documented data of the parent compound, 2,2'-bipyridine, and related substituted analogs.

Spectroscopic Data

Table 1: Infrared (IR) Spectroscopic Data of 2,2'-Bipyridine

The following table summarizes the characteristic IR absorption bands for the parent compound, 2,2'-bipyridine. These values serve as a baseline for predicting the spectrum of its chloro-substituted derivative.

Frequency (cm⁻¹)AssignmentDescription
1596ν(C=N)Pyridine ring C=N stretching vibration.
1476 - 1434ν(C=C)Aromatic C=C stretching vibrations within the pyridine rings.
766 - 735δ(C-H)Out-of-plane C-H bending vibrations.

Data sourced from studies on 2,2'-bipyridine and its complexes.[1]

Expected Influence of the Chloro Substituent on the IR Spectrum:

The introduction of a chlorine atom at the 4-position of one of the pyridine rings is expected to induce the following changes in the IR spectrum:

  • C-Cl Stretching: A characteristic absorption band corresponding to the C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Ring Vibrations: The frequencies of the C=N and C=C stretching vibrations may shift slightly due to the electronic (inductive and resonance) effects of the chloro group.

  • C-H Bending: The pattern of the C-H out-of-plane bending bands will be altered due to the change in the substitution pattern on the pyridine ring.

Table 2: UV-Vis Spectroscopic Data of 2,2'-Bipyridine

The UV-Vis spectrum of 2,2'-bipyridine is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic system.

Wavelength (λ_max)SolventTransition
~280 nmWater, Acetonitrile, Methanoln → π
215 - 320 nmVarious Solventsπ → π

Data extrapolated from studies on 2,2'-bipyridine complexes.[1]

Expected Influence of the Chloro Substituent on the UV-Vis Spectrum:

The chloro group, being an auxochrome, is expected to influence the UV-Vis absorption of the bipyridine system:

  • Bathochromic Shift: The presence of the chlorine atom is likely to cause a red shift (bathochromic shift) in the λ_max of the π → π* transitions due to the extension of the conjugated system through the lone pairs of electrons on the chlorine atom.

  • Hyperchromic Effect: An increase in the molar absorptivity (hyperchromic effect) may also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality IR and UV-Vis spectra for compounds such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the solid-state sample to identify functional groups and structural features.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the spectrometer, and the spectrum is recorded.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the compound in solution.

Methodology:

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.

    • The stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A pair of matched quartz cuvettes (typically 1 cm path length) are cleaned and rinsed with the solvent.

    • One cuvette is filled with the pure solvent to serve as the reference.

    • The other cuvette is filled with the sample solution.

    • A baseline correction is performed with the solvent-filled cuvette in both the sample and reference beams.

    • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum (absorbance vs. wavelength) is analyzed to determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound (this compound) Prep_IR Prepare for IR (e.g., KBr pellet or ATR) Sample->Prep_IR Prep_UV Prepare for UV-Vis (Dissolve in solvent) Sample->Prep_UV FTIR FT-IR Spectrometer Prep_IR->FTIR UVVis UV-Vis Spectrophotometer Prep_UV->UVVis IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) FTIR->IR_Spectrum UV_Spectrum UV-Vis Spectrum (Absorbance vs. Wavelength) UVVis->UV_Spectrum Interpretation Structural Elucidation & Property Determination IR_Spectrum->Interpretation UV_Spectrum->Interpretation

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected IR and UV-Vis spectroscopic properties of this compound, along with standardized methodologies for their experimental determination. Researchers are encouraged to perform these analyses to obtain definitive data for this specific compound.

References

Mass Spectrometry of 4-Chloro-2,2'-bipyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4-Chloro-2,2'-bipyridine, a key building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a predictive analysis based on the known fragmentation patterns of related compounds, including 2,2'-bipyridine and other chlorinated aromatic heterocycles. This document aims to equip researchers with the foundational knowledge to identify and characterize this compound in complex matrices.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of the chlorine atom and cleavage of the bipyridine ring system. The presence of chlorine is readily identifiable by the characteristic isotopic pattern of the molecular ion, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+).

Table 1: Predicted Quantitative Data for Mass Spectrometry of this compound

m/z (Predicted) Ion Formula Identity Notes
190/192[C₁₀H₇³⁵ClN₂]⁺ / [C₁₀H₇³⁷ClN₂]⁺Molecular Ion (M⁺)Isotopic pattern for one chlorine atom (approx. 3:1 ratio).
155[C₁₀H₇N₂]⁺[M-Cl]⁺Loss of a chlorine radical.
154[C₁₀H₆N₂]⁺[M-HCl]⁺Loss of hydrogen chloride.
128[C₈H₆N₂]⁺[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ ion.
78[C₅H₄N]⁺Pyridyl cationCleavage of the bond between the two pyridine rings.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are predicted to involve the loss of the chlorine atom and the cleavage of the C-C bond connecting the two pyridine rings.

Fragmentation_Pathway M [C₁₀H₇ClN₂]⁺˙ m/z = 190/192 (Molecular Ion) F1 [C₁₀H₇N₂]⁺ m/z = 155 M->F1 - Cl˙ F2 [C₅H₄N]⁺ m/z = 78 M->F2 Ring Cleavage F3 [C₁₀H₆N₂]⁺˙ m/z = 154 M->F3 - HCl F4 [C₈H₆N₂]⁺ m/z = 128 F1->F4 - HCN

Figure 1: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet:

    • Mode: Splitless injection.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-300.

    • Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, monitoring the characteristic ions (e.g., m/z 190, 155, 78).

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard/Sample Extract Extraction (if necessary) Prep->Extract Inject Inject Sample into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Peaks (Molecular & Fragment Ions) Acquire->Identify Quantify Quantify Analyte Identify->Quantify

Figure 2: General workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. Researchers are encouraged to use this information as a baseline and optimize experimental conditions for their specific instrumentation and analytical needs.

An In-depth Technical Guide to the Solubility of 4-Chloro-2,2'-bipyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,2'-bipyridine is a substituted heterocyclic compound widely utilized as a ligand in coordination chemistry, a building block in organic synthesis, and an intermediate in the development of pharmaceutical and agrochemical agents. The chlorine substituent on the bipyridine scaffold significantly influences the molecule's electronic properties, reactivity, and, crucially, its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical reactions, purification processes, and the formulation of new materials.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine precise solubility values as required for their specific applications.

Physicochemical Properties

  • Molecular Formula: C₁₀H₇ClN₂

  • Molecular Weight: 190.63 g/mol

  • Appearance: Off-white to light yellow crystalline powder

  • Melting Point: 74-76 °C

  • General Solubility: Bipyridines are typically colorless solids that are soluble in organic solvents and slightly soluble in water.[1]

Qualitative Solubility of this compound

Solvent CategorySolventQualitative SolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Halogenated ChloroformSoluble
Aqueous WaterPoorly Soluble
General Organic General Organic SolventsSoluble[1][2]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method is a widely accepted technique for determining equilibrium solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or water bath (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any fine particles.

  • Solvent Evaporation and Quantification:

    • Transfer the aliquot of the saturated solution to a pre-weighed vial.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator, a vacuum oven, or a stream of inert gas) until a constant weight of the dissolved solid is achieved.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of aliquot] x 100

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and provides a higher throughput alternative to the gravimetric method.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Generation of a Calibration Curve:

    • Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of a Saturated Solution:

    • Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (Steps 1 and 2).

    • After phase separation, carefully withdraw an aliquot of the supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Quantification and Calculation:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_0 Quantification Method A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Extract a known volume of the saturated supernatant C->D E Quantify the dissolved solute D->E G Gravimetric: Evaporate solvent and weigh residue E->G Gravimetric H Spectroscopic: Dilute and measure absorbance E->H Spectroscopic F Calculate Solubility (e.g., g/100mL or mol/L) G->F H->F G Solvent Polarity and Expected Solubility cluster_0 Solvent Categories A This compound (Moderately Polar) B Polar Aprotic (e.g., DMSO, DMF) A->B High Solubility ('Like dissolves like') C Halogenated (e.g., Chloroform) A->C Good Solubility D Polar Protic (e.g., Water) A->D Poor Solubility

References

In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-Chloro-2,2'-bipyridine, with a particular focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap. Due to a lack of specific experimental and computational data for this compound in the available literature, this guide establishes a baseline by detailing the known electronic characteristics of the parent molecule, 2,2'-bipyridine. It further elaborates on the anticipated effects of the chloro-substitution at the 4-position. Detailed, generalized protocols for experimental characterization via UV-Vis spectroscopy and cyclic voltammetry, as well as for computational analysis using Density Functional Theory (DFT), are provided to enable researchers to determine these properties. This document is intended to serve as a foundational resource for further investigation and application of this compound in fields such as coordination chemistry, materials science, and drug development.

Introduction

Bipyridine-based ligands are of significant interest in coordination chemistry and materials science due to their versatile chelating properties and rich electronic characteristics. The introduction of substituents onto the bipyridine core allows for the fine-tuning of their steric and electronic properties, thereby influencing the behavior of their resulting metal complexes or their function as standalone organic molecules. This compound, a derivative of 2,2'-bipyridine, is a valuable building block in organic synthesis and the development of novel functional materials. Understanding its electronic properties, particularly the HOMO-LUMO gap, is crucial for predicting its reactivity, stability, and potential applications in areas such as catalysis, photochemistry, and medicinal chemistry.

This guide provides a detailed examination of the electronic properties of this compound, beginning with an analysis of the parent 2,2'-bipyridine molecule and the theoretical impact of the chloro-substituent.

Electronic Properties of 2,2'-bipyridine (Baseline)

The electronic properties of the unsubstituted 2,2'-bipyridine provide a crucial starting point for understanding its chloro-substituted derivative.

Experimental Data

The electronic absorption spectrum of 2,2'-bipyridine in acetonitrile exhibits a strong absorption band with a maximum (λmax) at 281 nm.[1] This absorption corresponds to π → π* transitions within the aromatic system. The onset of this absorption can be used to estimate the experimental optical HOMO-LUMO gap.

Cyclic voltammetry is another powerful technique to probe the frontier orbital energies. For many bipyridine complexes, both metal-centered and ligand-centered electrochemical reactions are reversible one-electron processes that can be observed.[2] Under reducing conditions, bipyridine ligands can accept electrons into their π* orbitals.[2]

Computational Data

Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules like 2,2'-bipyridine.[3] These calculations show that the HOMO is of σ-symmetry, with significant contributions from the nitrogen lone pairs, while the LUMO is of π-symmetry, distributed over the pyridine rings.[4] Neutral 2,2'-bipyridine is characterized as a weak π-acceptor.[5]

The Effect of 4-Chloro Substitution

The introduction of a chlorine atom at the 4-position of one of the pyridine rings is expected to significantly modulate the electronic properties of the bipyridine core through a combination of inductive and mesomeric effects.

  • Inductive Effect (-I): Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect. This effect will stabilize all molecular orbitals, leading to a decrease in both the HOMO and LUMO energy levels.

  • Mesomeric Effect (+M): The lone pairs on the chlorine atom can participate in resonance with the π-system of the pyridine ring, a +M effect. However, for halogens, the inductive effect typically dominates over the mesomeric effect in influencing the electronic properties of aromatic systems.

The net result of the strong -I effect is a lowering of both the HOMO and LUMO energy levels. The magnitude of this lowering will likely be different for the two orbitals, which will, in turn, affect the HOMO-LUMO gap. Generally, electron-withdrawing substituents tend to decrease the HOMO-LUMO gap in conjugated systems, making the molecule more susceptible to reduction.[6][7]

Data Summary

The following table summarizes the available electronic property data for 2,2'-bipyridine and provides a template for the data of this compound, which is currently not available in the searched literature.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)λmax (nm)Reference
2,2'-bipyridine UV-Vis (in acetonitrile)--~4.41 (Optical Gap)281[1]
DFT (Illustrative)-6.5 to -7.0-1.0 to -1.5~5.0 to 6.0-[4]
This compound UV-VisNot availableNot availableNot availableNot available-
Cyclic VoltammetryNot availableNot availableNot available--
DFTNot availableNot availableNot available--

Note: The optical gap for 2,2'-bipyridine was estimated from the absorption maximum. DFT values are illustrative and depend on the level of theory and basis set used.

Experimental Protocols

To obtain the electronic properties of this compound, the following experimental protocols are recommended.

UV-Vis Spectroscopy for Optical HOMO-LUMO Gap Determination

Objective: To determine the optical HOMO-LUMO gap from the onset of electronic absorption.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 200-800 nm).

  • Use a reference cuvette containing the pure solvent to obtain a baseline correction.

  • Identify the absorption maximum (λmax) and the absorption onset (λonset) from the spectrum.

  • Calculate the optical HOMO-LUMO gap (E_gap) using the following equation: E_gap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry for HOMO and LUMO Energy Level Estimation

Objective: To determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Potentiostat

  • Ferrocene (as an internal standard)

Procedure:

  • Prepare a solution of this compound (typically 1-5 mM) in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

  • Record the voltammogram and identify the onset of the first oxidation potential (E_ox) and the onset of the first reduction potential (E_red).

  • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

  • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ couple, which is assumed to be at -4.8 eV relative to the vacuum level):

    • E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

  • The electrochemical HOMO-LUMO gap is then calculated as: E_gap = E_LUMO - E_HOMO.

Computational Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.

Objective: To calculate the HOMO, LUMO, and HOMO-LUMO gap of this compound.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

  • Geometry Optimization:

    • Build the molecular structure of this compound.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and effective level of theory for organic molecules is B3LYP with a 6-31G(d) or larger basis set.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.

    • The output will provide the energies of the HOMO and LUMO.

    • The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

  • Analysis:

    • Visualize the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

    • Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and predict the λmax, which can then be compared with experimental results.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the concept of the HOMO-LUMO transition.

HOMO_LUMO_Transition cluster_bipy 2,2'-bipyridine cluster_chloro_bipy This compound HOMO_bipy HOMO LUMO_bipy LUMO HOMO_bipy->LUMO_bipy ΔE (Gap) HOMO_chloro HOMO LUMO_chloro LUMO HOMO_chloro->LUMO_chloro ΔE' (Gap) effect Electron-withdrawing Cl group lowers both HOMO and LUMO energies, altering the energy gap (ΔE').

References

A Technical Guide to High-Purity 4-Chloro-2,2'-bipyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of High-Purity 4-Chloro-2,2'-bipyridine.

This compound is a heterocyclic compound widely utilized as a fundamental building block in organic synthesis and as a bidentate ligand in coordination chemistry.[1] Its unique molecular structure, featuring two pyridine rings with a chlorine atom at the 4-position, allows it to form stable complexes with a variety of metal ions.[1] This property makes it invaluable in the development of catalysts, pharmaceuticals, and advanced materials.[1] For researchers and professionals in drug development, accessing high-purity this compound is critical for achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of commercial suppliers, key technical data, and a representative experimental protocol for its application.

Commercial Suppliers and Purity Specifications

The quality and purity of this compound can vary between suppliers. For applications in catalysis and pharmaceutical synthesis, high purity (typically ≥97%) is essential to avoid side reactions and ensure the integrity of the final product. The following table summarizes commercially available grades of this compound from various suppliers.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Conditions
Sigma-Aldrich (Ambeed, Inc.) 95%14162-94-8C₁₀H₇ClN₂190.63SolidInert atmosphere, 2-8°C
ChemScene ≥97%14162-94-8C₁₀H₇ClN₂190.63Room temperature
Alfa Chemical 97% min14162-94-8C₁₀H₇ClN₂190.629Off-white solidNot specified
Generic (India) 98%1193-98-6C₁₀H₇ClN₂190.63Off-white to light yellow crystalline powderCool, dry, well-ventilated place, protect from light

Note: The CAS number 1193-98-6 also appears for this compound in some supplier databases.

Applications in Synthesis and Catalysis

High-purity this compound is a versatile reagent with several key applications in research and industry:

  • Ligand in Coordination Chemistry: Its primary role is as a bidentate ligand, chelating to metal centers to form stable coordination complexes. These complexes are often investigated for their catalytic activity in organic transformations such as polymerizations, oxidations, and reductions.[1]

  • Intermediate in Pharmaceutical Synthesis: The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of diverse functional groups. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules.

  • Building Block for Advanced Materials: It is used in the synthesis of ligands for transition metal catalysts and in the development of luminescent materials and sensors.[2]

Experimental Protocol: Synthesis of a Ruthenium(II) Complex

This protocol describes a general procedure for the synthesis of a dichlororuthenium(II) complex using this compound as a ligand. This type of complex is frequently studied for its photophysical and catalytic properties.

Materials:

  • RuCl₃·xH₂O

  • This compound (high-purity)

  • Dimethylformamide (DMF), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, combine RuCl₃·xH₂O (1 equivalent), LiCl (10 equivalents), and this compound (2.2 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via cannula or syringe.

  • Reflux: Heat the reaction mixture to reflux (approximately 153°C) under a positive pressure of inert gas. Maintain reflux for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Precipitation: After cooling to room temperature, slowly add the reaction mixture to a beaker of vigorously stirring distilled water. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and solvent residues.

  • Drying: Dry the final product under vacuum.

  • Characterization: Characterize the synthesized complex using techniques such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow: Synthesis of a Metal Complex

The following diagram illustrates the key steps in the synthesis of a metal complex using this compound.

G Workflow for Synthesis of a Metal-Bipyridine Complex Start Start: Reagents Reagents Combine RuCl₃·xH₂O, This compound, and LiCl Start->Reagents Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Anhydrous DMF Inert->Solvent Reflux Heat to Reflux (4-6 hours) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Isolate by Filtration Precipitate->Filter Wash Wash with Solvents Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterization (NMR, MS, etc.) Dry->Characterize End End: Purified Complex Characterize->End

Caption: A generalized workflow for the synthesis of a metal-bipyridine complex.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area. It is known to be an irritant to the skin and respiratory tract. Store the compound in a cool, dry, and well-ventilated environment, protected from light to ensure its stability, which can be up to two years under recommended conditions. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-2,2'-bipyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-2,2'-bipyridine as a versatile ligand in coordination chemistry. The strategic placement of a chloro-substituent on the bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making it a valuable building block in the development of catalysts, luminescent materials, and potential therapeutic agents.

Overview of this compound as a Ligand

This compound is a bidentate N,N-chelating ligand that forms stable complexes with a wide range of transition metals, lanthanides, and actinides.[1] The presence of the electron-withdrawing chloro group at the 4-position influences the electronic properties of the bipyridine system, which in turn affects the photophysical and electrochemical characteristics of its metal complexes.[2] This modification can be exploited to modulate catalytic activity, shift emission wavelengths in luminescent compounds, and alter the redox potentials of the metallic center.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₀H₇ClN₂
Molecular Weight190.63 g/mol
AppearanceOff-white to light yellow crystalline powder
Melting Point74-76 °C
SolubilitySoluble in organic solvents like DMSO, DMF, chloroform; poorly soluble in water.

Applications in Catalysis

Complexes of this compound have shown promise in various catalytic transformations, particularly in photoredox catalysis. The chloro-substituent can enhance the stability and modulate the redox potential of the catalytic species.

Copper-Catalyzed Photoredox Reactions

Heteroleptic Cu(I) complexes incorporating substituted bipyridine ligands, including chloro-derivatives, have been developed as efficient photoredox catalysts. These complexes can exhibit longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials compared to classic copper-based catalysts.[3]

A notable application is the chlorotrifluoromethylation of alkenes, a valuable transformation in medicinal chemistry for the introduction of trifluoromethyl groups into organic molecules.[3]

Workflow for Catalytic Screening:

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Analysis & Optimization A Synthesis of [Cu(4-Cl-bpy)(P^P)][PF6] B Characterization (NMR, MS, X-ray) A->B C Combine Alkene, CF3SO2Cl, Base, and Catalyst B->C D Irradiate with Visible Light C->D E Monitor Reaction (GC, TLC) D->E F Isolate and Characterize Product E->F G Optimize Reaction Conditions F->G

Caption: Workflow for screening the catalytic activity of a this compound copper complex.

Applications in Luminescent Materials

The introduction of a chloro group on the bipyridine ligand can tune the photophysical properties of metal complexes, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.

Ruthenium(II) and Platinum(II) Complexes

Ruthenium(II) and Platinum(II) complexes with substituted bipyridine ligands are well-known for their luminescent properties. The emission characteristics, such as wavelength and quantum yield, can be systematically modified by altering the substituents on the bipyridine ligand. The electron-withdrawing nature of the chlorine atom can lead to a red-shift in the emission spectra of the resulting complexes.[2][4]

General Synthesis Pathway for Luminescent Complexes:

G A Metal Precursor (e.g., K2PtCl4, RuCl3·xH2O) C Reaction in Suitable Solvent (e.g., DMF, EtOH/H2O) A->C B This compound B->C D Isolation of Crude Product C->D E Purification (Crystallization or Chromatography) D->E F Characterized Luminescent Metal Complex E->F

Caption: General synthetic route for luminescent metal complexes with this compound.

Photophysical Data for Related Bipyridine Complexes:

Complex Typeλabs (nm)λem (nm)Quantum Yield (Φ)Reference
[Ru(bpy)₃]²⁺ derivative~450~610~0.06[2]
[Pt(bpy)Cl₂] type~375-519~473-5200.35-0.67[4][5]
[Cu(bpy)(P^P)]⁺ type~380~550-600-[3]

Note: Data presented is for analogous bipyridine complexes and serves as a reference. Actual values for this compound complexes may vary.

Experimental Protocols

General Protocol for the Synthesis of a Cu(I) Complex: [Cu(4-Cl-bpy)(Xantphos)][PF₆]

This protocol is adapted from the synthesis of a similar Cu(I) complex with a substituted bipyridine ligand.[3]

Materials:

  • This compound (1 equivalent)

  • [Cu(CH₃CN)₄][PF₆] (1 equivalent)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve this compound and Xantphos in a minimal amount of anhydrous DCM in a Schlenk flask.

  • In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄][PF₆] in anhydrous DCM.

  • Slowly add the copper precursor solution to the ligand solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, reduce the volume of the solvent under vacuum.

  • Precipitate the product by the slow addition of anhydrous diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Recrystallize the crude product from a DCM/Et₂O mixture to obtain pure crystals.

Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the coordination of the ligands to the copper center.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight of the complex.

  • X-ray Crystallography: To determine the solid-state structure and obtain precise bond lengths and angles.

General Protocol for the Synthesis of a Ru(II) Complex: [Ru(4-Cl-bpy)₂(ancillary ligand)][PF₆]₂

This protocol is a general adaptation based on standard procedures for synthesizing heteroleptic Ruthenium(II) bipyridine complexes.[1][6]

Materials:

  • RuCl₃·xH₂O

  • This compound (2 equivalents)

  • Ancillary bidentate ligand (e.g., another substituted bipyridine) (1 equivalent)

  • Ethanol/Water mixture

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Reflux RuCl₃·xH₂O with an excess of this compound in an ethanol/water mixture for 4-6 hours to form the precursor complex [Ru(4-Cl-bpy)₂Cl₂].

  • Isolate the dark-colored precipitate by filtration and wash with water and diethyl ether.

  • React the [Ru(4-Cl-bpy)₂Cl₂] precursor with the ancillary ligand in a suitable solvent (e.g., ethanol/water or DMF) and reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the desired complex.

  • Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Purify the complex by column chromatography on silica gel or alumina, or by recrystallization.

Characterization:

  • UV-Vis Spectroscopy: To observe the metal-to-ligand charge transfer (MLCT) bands.

  • Emission Spectroscopy: To determine the emission maximum and quantum yield.

  • Cyclic Voltammetry: To determine the redox potentials of the Ru(II)/Ru(III) couple.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the complex.

  • Mass Spectrometry (ESI-MS): To confirm the mass of the cationic complex.

Drug Development and Biological Applications

While the primary focus of research on this compound has been in materials science and catalysis, its derivatives hold potential in drug development. The bipyridine scaffold is a known pharmacophore, and metal complexes containing bipyridine ligands have been investigated as anticancer and antimicrobial agents. The chloro-substituent can influence the lipophilicity and biological activity of these complexes. Further research is warranted to explore the therapeutic potential of this compound-based metal complexes.

Conceptual Pathway for Drug Discovery:

G A Ligand Synthesis (this compound) B Complexation with Biologically Relevant Metals (e.g., Pt, Ru, Au) A->B C In Vitro Screening (Cytotoxicity, Antimicrobial Assays) B->C D Mechanism of Action Studies C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A conceptual flowchart for the development of drugs based on this compound metal complexes.

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal complexes containing bipyridine ligands, providing a baseline for what to expect with this compound.

Table 1: Selected Bond Lengths and Angles for a Cu(I) Bipyridine Complex

ParameterValueReference
Cu-N (bipyridine)~2.0-2.1 Å[3]
Cu-P (phosphine)~2.2-2.3 Å[3]
N-Cu-N angle~80-85°[3]
P-Cu-P angle~110-120°[3]
Data for a related Cu(I) complex with a substituted bipyridine ligand.

Table 2: Electrochemical Data for Ruthenium Bipyridine Complexes

ComplexE₁/₂ (Ru³⁺/²⁺) vs. Ag/AgClReference
[Ru(bpy)₃]²⁺+1.26 V[2]
[Ru(Cl-phen)(bpy)₂]²⁺+1.28 V[1]
Data for analogous complexes, demonstrating the effect of chloro-substitution on redox potential.

References

Application Notes & Protocols: Synthesis of Ruthenium(II) Complexes with 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ruthenium(II) polypyridyl complexes are a cornerstone of modern inorganic chemistry, with applications spanning photocatalysis, solar energy conversion, and medicinal chemistry.[1] Their unique photophysical and electrochemical properties, coupled with the modularity of their ligand scaffolds, make them excellent candidates for drug development.[2][3] Introducing substituents, such as a chloro group on the bipyridine ligand, allows for the fine-tuning of the complex's steric and electronic properties. This can influence factors like cellular uptake, DNA/protein binding affinity, and cytotoxic activity, making complexes with ligands like 4-Chloro-2,2'-bipyridine of significant interest for developing novel therapeutic agents.[4][5]

This document provides a detailed protocol for a common and reliable two-step synthesis of a heteroleptic ruthenium(II) complex containing this compound, specifically --INVALID-LINK--₂. The methodology is adapted from established procedures for analogous polypyridyl complexes.[6][7]

Overall Synthesis Workflow

The synthesis is typically performed in two main stages: first, the creation of the precursor complex, cis-[Ru(bpy)₂Cl₂], followed by a ligand substitution reaction to introduce the this compound ligand.

Synthesis_Workflow Start Starting Materials (RuCl₃·xH₂O, 2,2'-bipyridine, LiCl) Step1 Step 1: Precursor Synthesis Reflux in DMF for 8h Start->Step1 Precursor cis-[Ru(bpy)₂Cl₂] (Precursor Complex) Step1->Precursor Step2_Reactants Reactants for Step 2 (Precursor, this compound) Precursor->Step2_Reactants Isolate & Purify Step2 Step 2: Ligand Substitution Reflux in H₂O/Ethanol for 5h Step2_Reactants->Step2 CrudeProduct Crude Product Solution [Ru(bpy)₂(4-Cl-bpy)]²⁺ Step2->CrudeProduct Precipitation Precipitation Add saturated aq. NH₄PF₆ CrudeProduct->Precipitation Purification Purification (Filtration, Washing, Column Chromatography) Precipitation->Purification Collect Precipitate FinalProduct Final Product Ru(bpy)₂(4-Cl-bpy)₂ Purification->FinalProduct Characterization Characterization (NMR, ESI-MS, UV-Vis, CV) FinalProduct->Characterization Reaction_Scheme cluster_products Ru_bpy2Cl2 cis-[Ru(bpy)₂Cl₂] reaction_arrow Reflux (EtOH/H₂O) Cl_bpy This compound Product [Ru(bpy)₂(4-Cl-bpy)]²⁺ Chloride_ions 2Cl⁻ plus1 + reaction_arrow->Product

References

Application Notes and Protocols for 4-Chloro-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-chloro-2,2'-bipyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, materials science, and organic synthesis for the construction of functionalized bipyridine derivatives, which are key components in pharmaceuticals, ligands for catalysis, and advanced materials.[1] The chlorine atom at the 4-position offers a reactive site for functionalization through common cross-coupling methodologies.[2]

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Three of the most widely used transformations in this category are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions allow for the precise and efficient introduction of a wide range of substituents onto the 2,2'-bipyridine scaffold, starting from this compound.

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between an organoboron reagent (boronic acid or ester) and an organic halide.[3][5]

  • Sonogashira Coupling: Creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an amine and an aryl halide.[9][10][11]

Data Presentation: Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling of 4-substituted-2,2'-bipyridines. The data for Suzuki and Sonogashira reactions are based on the closely related 4-bromo-2,2'-bipyridine and are expected to be comparable for this compound, although potentially requiring more forcing conditions.[12] Data for the Buchwald-Hartwig amination is based on general protocols for chloropyridines.

Table 1: Suzuki-Miyaura Coupling of 4-Substituted-2,2'-bipyridine with Arylboronic Acids [12]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012~85
24-Methylphenylboronic acidPdCl₂(dppf) (2)-K₃PO₄Dioxane10016~92
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11018~90
43-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF12024~75

Table 2: Sonogashira Coupling of 4-Substituted-2,2'-bipyridine with Terminal Alkynes [6][12]

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)5Et₃NTHFRT6~95
24-MethylphenylacetylenePd(PPh₃)₄ (3)5DiisopropylamineToluene508~90
31-HexynePdCl₂(PPh₃)₂ (2)5Et₃NDMF6012~88
4EthynyltrimethylsilanePd(PPh₃)₄ (3)5PiperidineTHFRT5~92

Table 3: Buchwald-Hartwig Amination of this compound [9][10]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~85
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~78
3n-HexylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH10020~80
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene11024~75

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine, 3.0 eq)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (see Table 2).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex [ArB(OH)3]- Reductive\nElimination\nComplex Reductive Elimination Complex Transmetalation\nComplex->Reductive\nElimination\nComplex Reductive\nElimination\nComplex->Pd(0)L2 Reductive Elimination Ar-Bpy Ar-Bpy Reductive\nElimination\nComplex->Ar-Bpy 4-Cl-Bpy 4-Cl-Bpy 4-Cl-Bpy->Oxidative\nAddition\nComplex Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation\nComplex Base Base Base->Transmetalation\nComplex

Caption: Suzuki-Miyaura Catalytic Cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)-Complex Pd(II)-Complex Pd(0)L2->Pd(II)-Complex Ar-X (Ox. Add.) Pd(II)-Complex->Pd(0)L2 Ar-Alkyne (Red. Elim.) Output_Product Coupled Product Pd(II)-Complex->Output_Product Cu-X Cu-X Cu-Alkyne Cu-Alkyne Cu-X->Cu-Alkyne Alkyne, Base Cu-Alkyne->Pd(II)-Complex Transmetalation Cu-Alkyne->Cu-X Transmetalation Input_ArX 4-Cl-Bpy Input_ArX->Pd(II)-Complex Input_Alkyne Terminal Alkyne Input_Alkyne->Cu-Alkyne

Caption: Sonogashira Catalytic Cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Output_Product Ar-NR2 Reductive_Elimination->Output_Product Input_ArCl 4-Cl-Bpy Input_ArCl->Oxidative_Addition Input_Amine R2NH Input_Amine->Amine_Coordination

Caption: Buchwald-Hartwig Amination Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: 4-Cl-Bpy, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Caption: Experimental Workflow Diagram.

References

Application of 4-Chloro-2,2'-bipyridine in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,2'-bipyridine is a versatile heterocyclic compound that serves as a valuable bidentate ligand in coordination chemistry.[1][2] Its nitrogen atoms readily chelate with various metal ions to form stable complexes, which can be employed as catalysts in a range of organic transformations. The presence of an electronegative chlorine atom at the 4-position influences the electronic properties of the bipyridine framework, which in turn can modulate the catalytic activity and selectivity of the corresponding metal complex.[2] This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Complexes of palladium with bipyridine ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of biaryl compounds from aryl halides and arylboronic acids. The this compound ligand can be used to prepare a palladium(II) precatalyst, typically of the form [Pd(4-Cl-bpy)Cl₂], which is then reduced in situ to the active Pd(0) species. This catalytic system is particularly useful for the coupling of various aryl bromides and iodides with a range of arylboronic acids.

General Reaction Scheme

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a generic [Pd(4-Cl-bpy)Cl₂] catalyst system. Please note that these values are illustrative and actual yields may vary depending on the specific reaction conditions and substrate purity. Optimization of reaction parameters is recommended for each specific substrate combination.

EntryAryl Halide (R¹-X)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleK₂CO₃Dioxane/H₂O1001292
24-BromotolueneK₂CO₃Dioxane/H₂O1001295
34-IodoacetophenoneCs₂CO₃DMF80888
41-Bromo-4-nitrobenzeneK₃PO₄Toluene110690
52-BromopyridineK₂CO₃Dioxane/H₂O1001678
64-ChlorotolueneCs₂CO₃Toluene1102445

Experimental Protocols

Protocol 1: Synthesis of the [Pd(this compound)Cl₂] Precatalyst

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂ (1.0 mmol) and a small amount of concentrated HCl (0.5 mL) in ethanol (20 mL).

  • Heat the mixture to reflux with stirring until a clear orange solution of H₂[PdCl₄] is formed.

  • In a separate flask, dissolve this compound (1.0 mmol) in warm ethanol (10 mL).

  • Slowly add the ligand solution to the refluxing H₂[PdCl₄] solution.

  • A yellow precipitate should form immediately.

  • Continue to heat the mixture at reflux for 2 hours to ensure complete reaction.

  • Allow the mixture to cool to room temperature.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting [Pd(4-Cl-bpy)Cl₂] complex under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [Pd(4-Cl-bpy)Cl₂] (0.01 mmol, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O 4:1, 5 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), [Pd(4-Cl-bpy)Cl₂] (0.01 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L(R²) Transmetal->PdII_Biaryl Borate [B(OH)₃X]⁻ Transmetal->Borate RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, [Pd(4-Cl-bpy)Cl₂], and Base in Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup: Dilute with EtOAc and H₂O, Separate Layers, Extract monitor->workup dry Dry Combined Organic Layers and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Biaryl Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes & Protocol: Suzuki-Miyaura Coupling Employing a 4-Chloro-2,2'-bipyridine Ligated Palladium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and vinylaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the palladium-catalyzed Suzuki-Miyaura reaction is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand stabilizes the palladium catalyst, modulates its reactivity, and influences the overall reaction scope and efficiency.

While a variety of phosphine and N-heterocyclic carbene ligands are commonly employed, bipyridine-based ligands offer distinct advantages, including good stability and well-defined coordination chemistry. This document provides a detailed protocol for a generalized Suzuki-Miyaura coupling reaction utilizing a palladium catalyst system with 4-Chloro-2,2'-bipyridine as the ligand. It is important to note that while various substituted bipyridines are effective ligands, the specific use of this compound is not extensively documented in peer-reviewed literature. Therefore, this protocol is based on established principles of Suzuki-Miyaura couplings with structurally related bipyridine ligands. The electron-withdrawing nature of the chloro substituent on the bipyridine backbone is anticipated to influence the electronic properties of the palladium catalyst, potentially affecting its reactivity and stability.

This protocol is intended to serve as a starting point for researchers to explore the utility of the this compound ligand in Suzuki-Miyaura cross-coupling reactions. Optimization of the reaction conditions for specific substrates is highly recommended.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/4-Chloro-2,2'-bipyridine catalyst system. The data presented is representative and may vary depending on the specific substrates used.

Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/Condition
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃
Ligand This compound
Pd:Ligand Ratio 1:1 to 1:2
Catalyst Loading 1-5 mol%
Aryl Halide Aryl bromide or iodide (1.0 equiv)
Arylboronic Acid 1.2-1.5 equiv
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Toluene, Dioxane, or DMF/H₂O mixture
Temperature 80-120 °C
Reaction Time 2-24 hours

Table 2: Representative Substrate Scope and Yields (Hypothetical)

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl85
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid4-Methyl-4'-nitrobiphenyl78
32-Bromopyridine3-Thiopheneboronic acid2-(3-Thienyl)pyridine72
44-Iodotoluene4-Acetylphenylboronic acid4'-Acetyl-4-methylbiphenyl88

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative experiment for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a separate, dry flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.022 mmol, 1.1 mol%) in a small amount of the reaction solvent.

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (e.g., 2.0 mmol, 1.0 equiv), arylboronic acid (e.g., 2.4 mmol, 1.2 equiv), and potassium carbonate (e.g., 4.0 mmol, 2.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Addition of Catalyst and Solvent:

    • Add the pre-formed catalyst solution to the reaction vessel via syringe.

    • Add the remaining anhydrous solvent (e.g., to a total volume of 10 mL) and a small amount of water (e.g., 1 mL if using a biphasic system).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Visualizations

Diagram 1: Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flask inert 2. Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst_prep 3. Prepare Pd/4-Chloro-2,2'-bipyridine Catalyst Solution inert->catalyst_prep addition 4. Add Catalyst and Solvent catalyst_prep->addition reaction 5. Heat and Stir Reaction Mixture addition->reaction monitoring 6. Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup 7. Quench, Extract, and Dry monitoring->workup Upon Completion purification 8. Purify Product (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A flowchart illustrating the key steps in the experimental protocol for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition diaryl_pd R¹-Pd(II)L₂-R² pd_complex->diaryl_pd R²-B(OR)₂ Base transmetalation Transmetalation diaryl_pd->pd0 R¹-R² r1x R¹-X boronic R²-B(OR)₂ base Base product R¹-R²

Caption: A simplified representation of the palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 4-Chloro-2,2'-bipyridine as a Precursor for Functionalized Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,2'-bipyridine is a versatile precursor for synthesizing a wide array of functionalized 2,2'-bipyridine derivatives. The 2,2'-bipyridine core is a privileged scaffold in coordination chemistry, materials science, and drug discovery due to its strong metal-chelating properties.[1][2] The presence of a chlorine atom at the 4-position provides a reactive handle for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications.[3] Functionalized bipyridines are integral components in the development of catalysts, photosensitizers, and therapeutic agents, including potential anticancer drugs.[1][2][4]

Core Applications of Functionalization

The strategic functionalization of the 4-position of the 2,2'-bipyridine scaffold allows for the synthesis of novel ligands and intermediates for various applications:

  • Pharmaceutical Compounds: Introduction of aryl, alkyl, amino, and alkynyl moieties can lead to the development of novel therapeutic agents. Functionalized bipyridines are known to form complexes with metals that exhibit cytotoxic effects against various cancer cell lines.[2]

  • Catalysis: Tailoring the electronic and steric properties of the bipyridine ligand through functionalization is crucial for optimizing the performance of metal-based catalysts in a variety of organic transformations.[1]

  • Materials Science: Functionalized bipyridines are used in the construction of luminescent materials, sensors, and supramolecular assemblies.[3][5]

Synthetic Methodologies

The chlorine atom at the 4-position of this compound is amenable to substitution via several palladium-catalyzed cross-coupling reactions. The most common and effective methods include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

General Workflow for Functionalization

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_reagents Coupling Partners cluster_products Functionalized Bipyridines start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald aryl_bipyridine 4-Aryl-2,2'-bipyridine suzuki->aryl_bipyridine alkynyl_bipyridine 4-Alkynyl-2,2'-bipyridine sonogashira->alkynyl_bipyridine amino_bipyridine 4-Amino-2,2'-bipyridine buchwald->amino_bipyridine boronic_acid Aryl/Alkyl Boronic Acid boronic_acid->suzuki alkyne Terminal Alkyne alkyne->sonogashira amine Primary/Secondary Amine amine->buchwald

Caption: General workflow for the functionalization of this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the functionalization of this compound and related chloropyridines.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Boronic Acids

EntryChloropyridineBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018~95%
2Substituted ChloropyridineArylboronic acidPd(PPh₃)₄ (0.5-5)-Na₂CO₃Dioxane/H₂O120-1500.17-0.5Varies
3Substituted ChloropyridineArylboronic acidPd(OAc)₂ (1-5)PPh₃K₂CO₃Toluene80-120VariesVaries

Data synthesized from literature precedents for representative chloropyridines.[6][7]

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

EntryHalopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFRT1285-95%
26-bromo-3-fluoropicolinonitrile1-ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16Varies
3Aryl HalideTerminal AlkynePdCl₂(PPh₃)₂ (0.1)CuI (1)Et₃NDMF353K24Varies

Data synthesized from literature precedents for representative halopyridines.[8][9][10]

Table 3: Buchwald-Hartwig Amination of Halopyridines with Amines

EntryHalopyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyridineAnilinePd₂(dba)₃ (2)Xantphos (4)K₂CO₃Toluene1000.5>95% (C2)
24-Bromo-2-chloro-6-iodopyridin-3-olPrimary/Secondary AminePd(OAc)₂ (2-5)XPhos (4-10)K₃PO₄Dioxane80-110VariesVaries
3Aryl BromideSecondary AminePd(OAc)₂P(o-tol)₃NaOtBuTolueneVariesVariesVaries

Data synthesized from literature precedents for representative halopyridines.[11][12][13]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,2'-bipyridine

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6][7]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,2'-bipyridine

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][10]

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl Ar-Pd(II)-C≡CR(L₂) transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_halide CuX alkyne_coordination Alkyne Coordination cu_halide->alkyne_coordination cu_acetylide Cu-C≡CR alkyne_coordination->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.[14]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,2'-bipyridine

This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (2-10 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11][15]

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)-NR₂(L₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[15]

References

Application Note: Palladium-Catalyzed Negishi Coupling for the Synthesis of 4-Aryl-2,2'-bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Negishi cross-coupling reaction of 4-Chloro-2,2'-bipyridine with organozinc reagents. This palladium-catalyzed carbon-carbon bond formation is a powerful method for the synthesis of functionalized bipyridine derivatives, which are crucial ligands in coordination chemistry and key building blocks in the development of novel pharmaceuticals and functional materials. The protocol described herein utilizes tetrakis(triphenylphosphine)palladium(0) as a catalyst, offering a reliable and efficient route to 4-aryl-2,2'-bipyridines.

Introduction

The 2,2'-bipyridine scaffold is a privileged structural motif in a vast array of applications, ranging from catalysis to materials science and pharmaceuticals. The functionalization of the bipyridine core allows for the fine-tuning of its electronic and steric properties. The Negishi coupling is a highly effective cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide.[1] It is known for its high functional group tolerance and the relatively mild reaction conditions required.[2] This application note details a representative procedure for the Negishi coupling of this compound, a readily available starting material, to synthesize 4-substituted-2,2'-bipyridines. Chloropyridines are often more challenging substrates in cross-coupling reactions compared to their bromo or iodo counterparts, making a well-defined protocol valuable.[1]

Reaction Scheme

Caption: General scheme of the Negishi coupling of this compound with an organozinc chloride.

Experimental Protocol

This protocol is a representative example for the synthesis of 4-Phenyl-2,2'-bipyridine. The procedure can be adapted for other organozinc reagents.

Materials:

  • This compound

  • Phenylzinc chloride solution (e.g., 0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous THF (10 mL) to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Organozinc Reagent: To the stirred solution, add the phenylzinc chloride solution (2.2 mmol, 2.2 equiv.) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Phenyl-2,2'-bipyridine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Negishi coupling of this compound with phenylzinc chloride. Please note that yields can vary depending on the specific organozinc reagent and reaction conditions.

ParameterValue
Reactants
This compound1.0 mmol (1.0 equiv)
Phenylzinc chloride2.2 mmol (2.2 equiv)
Catalyst
Pd(PPh₃)₄0.05 mmol (5 mol%)
Solvent
Anhydrous THF10 mL
Reaction Conditions
TemperatureReflux (~66 °C)
Reaction Time12 - 24 hours
Yield
Isolated Yield of 4-Phenyl-2,2'-bipyridine70-90% (representative)

Visualizations

Experimental Workflow

Negishi_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound and Pd(PPh3)4 to flask start->reagents Inert Atmosphere solvent Add anhydrous THF reagents->solvent organozinc Add Phenylzinc chloride solvent->organozinc reaction Heat to Reflux (12-24h) organozinc->reaction quench Quench with NH4Cl reaction->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the Negishi coupling of this compound.

Catalytic Cycle

Negishi_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-ZnCl pd2_dialkyl R-Pd(II)L2-R' transmetalation->pd2_dialkyl reductive_elimination Reductive Elimination pd2_dialkyl->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Safety Precautions

  • Organozinc reagents are moisture-sensitive and may be pyrophoric. Handle them under an inert atmosphere using proper techniques.

  • Palladium catalysts can be toxic. Avoid inhalation and skin contact.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Negishi coupling provides an efficient and versatile method for the synthesis of 4-substituted-2,2'-bipyridines from this compound. The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst allows for reliable C-C bond formation under relatively mild conditions. This protocol serves as a valuable starting point for the synthesis of a wide range of functionalized bipyridine derivatives for various applications in research and development.

References

Application Notes and Protocols for the Synthesis of OLED Materials Utilizing 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-Chloro-2,2'-bipyridine as a versatile precursor in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). The protocols detailed below are intended to guide researchers in the development of novel phosphorescent emitters, particularly cyclometalated iridium(III) complexes, where the bipyridine ligand plays a crucial role in tuning the material's photophysical and electroluminescent properties.

Introduction to this compound in OLED Emitters

Substituted bipyridines are fundamental ancillary ligands in the design of phosphorescent emitters for OLEDs. The electronic properties of these ligands can significantly influence the emission color, quantum efficiency, and operational stability of the final device. This compound serves as a key building block in this context, offering a reactive site for further functionalization through cross-coupling reactions. This allows for the systematic tuning of the ligand's electronic and steric properties, thereby optimizing the performance of the resulting iridium(III) complex.

The electron-withdrawing nature of the chlorine atom in this compound can influence the energy levels of the final iridium complex. Furthermore, the chloro-substituent provides a handle for introducing a wide array of functional groups via reactions like the Suzuki-Miyaura cross-coupling. This versatility enables the synthesis of a diverse library of ligands from a single, readily available starting material, accelerating the discovery of new and improved OLED emitters.

Data Presentation: Performance of Iridium(III) Complexes with Substituted Bipyridine Ligands

The following table summarizes the performance of various iridium(III) complexes incorporating substituted bipyridine ancillary ligands in OLED devices. This data is representative of the performance metrics that can be achieved and tailored through the modification of the bipyridine ligand, originating from precursors like this compound.

Emitter (General Structure)Ancillary Ligand TypeEmission Peak (nm)Photoluminescence Quantum Yield (PLQY, %)Maximum External Quantum Efficiency (EQEmax, %)Reference
[Ir(C^N)2(N^N)]+4,4'-π-conjugated 2,2'-bipyridineNear-IRNon-emissive at room temp.-[1]
Ir-3Sulfur-containing ancillary ligands62252.818.1[2]
(4tfmpq)2Ir(Czdtc)Dithiocarbamate ancillary ligands61193.030.54[3]
Ir(ppy)3-based device2,2'-bipyridine-based ETM--21[4]

Note: The performance of OLEDs is highly dependent on the device architecture and the specific cyclometalating ligands used in conjunction with the bipyridine ancillary ligand.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized 2,2'-Bipyridine Ligand via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the functionalization of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Sodium carbonate (Na2CO3)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL) to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and wash it with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure functionalized 2,2'-bipyridine ligand.

Protocol 2: Synthesis of a Chloro-Bridged Iridium(III) Dimer

This protocol outlines the synthesis of the key intermediate for preparing cyclometalated iridium(III) complexes.

Materials:

  • Iridium(III) chloride hydrate (IrCl3·nH2O)

  • Cyclometalating ligand (e.g., 2-phenylpyridine)

  • 2-ethoxyethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Mixture: In a round-bottom flask, suspend iridium(III) chloride hydrate (1.0 mmol) and the cyclometalating ligand (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, during which a precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.

  • Washing: Wash the collected solid sequentially with water, methanol, and diethyl ether to remove impurities.

  • Drying: Dry the resulting chloro-bridged iridium(III) dimer under vacuum. The dimer is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final Iridium(III) Complex

This protocol describes the final step where the functionalized bipyridine ligand is coordinated to the iridium center.

Materials:

  • Chloro-bridged iridium(III) dimer (from Protocol 2)

  • Functionalized 2,2'-bipyridine ligand (from Protocol 1)

  • 2-ethoxyethanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the chloro-bridged iridium(III) dimer (0.5 mmol) and the functionalized 2,2'-bipyridine ligand (1.1 mmol) in 2-ethoxyethanol (15 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours.

  • Isolation: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude iridium(III) complex by column chromatography on silica gel or by recrystallization to yield the final product.

Mandatory Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Functionalized Bipyridine Ligand Functionalized Bipyridine Ligand Suzuki Coupling->Functionalized Bipyridine Ligand Final Complexation Final Complexation Functionalized Bipyridine Ligand->Final Complexation Iridium(III) Chloride Iridium(III) Chloride Dimer Formation Dimer Formation Iridium(III) Chloride->Dimer Formation Cyclometalating Ligand Cyclometalating Ligand Cyclometalating Ligand->Dimer Formation Chloro-bridged Ir(III) Dimer Chloro-bridged Ir(III) Dimer Dimer Formation->Chloro-bridged Ir(III) Dimer Chloro-bridged Ir(III) Dimer->Final Complexation Final Iridium(III) Complex Final Iridium(III) Complex Final Complexation->Final Iridium(III) Complex OLED Fabrication OLED Fabrication Final Iridium(III) Complex->OLED Fabrication

Caption: Experimental workflow for OLED material synthesis.

Electroluminescence_Pathway Cathode Cathode Electron Injection Electron Injection Cathode->Electron Injection Anode Anode Hole Injection Hole Injection Anode->Hole Injection Electron Transport Layer Electron Transport Layer Electron Injection->Electron Transport Layer Hole Transport Layer Hole Transport Layer Hole Injection->Hole Transport Layer Emissive Layer (Ir Complex) Emissive Layer (Ir Complex) Electron Transport Layer->Emissive Layer (Ir Complex) Hole Transport Layer->Emissive Layer (Ir Complex) Exciton Formation Exciton Formation Emissive Layer (Ir Complex)->Exciton Formation Radiative Decay (Light Emission) Radiative Decay (Light Emission) Exciton Formation->Radiative Decay (Light Emission)

Caption: Simplified electroluminescence pathway in an OLED.

References

Application Notes and Protocols for Stabilization of Nanoparticle Catalysts with 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-2,2'-bipyridine as a stabilizing ligand for nanoparticle catalysts. This document is intended to guide researchers in the synthesis, functionalization, and application of these stabilized nanoparticles in various catalytic processes, with a particular focus on their potential in synthetic chemistry and drug development.

Introduction

Bipyridine-based ligands are widely employed in coordination chemistry and catalysis due to their strong chelating ability with various metal centers.[1] this compound, a derivative of 2,2'-bipyridine, offers unique electronic properties due to the presence of the electron-withdrawing chloro group, which can influence the stability and catalytic activity of the nanoparticles it stabilizes. This document outlines the application of this compound in the stabilization of rhodium (Rh) and palladium (Pd) nanoparticle catalysts, which are pivotal in hydrogenation and cross-coupling reactions, respectively.

The stabilization of nanoparticles is crucial to prevent their agglomeration and deactivation, thereby maintaining their high surface-area-to-volume ratio and catalytic efficacy.[1] this compound acts as a robust capping agent, forming a protective layer around the nanoparticle surface.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 14162-94-8[2]
Molecular Formula C₁₀H₇ClN₂[3]
Molecular Weight 190.63 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 74-76 °C
Solubility Soluble in organic solvents like DMSO, DMF, and chloroform; poorly soluble in water.
Storage Store in a cool, dry, well-ventilated place, protected from light.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of nanoparticle catalysts stabilized with bipyridine derivatives.[4][5] Researchers should optimize these protocols based on their specific experimental setup and desired nanoparticle characteristics.

Synthesis of this compound Stabilized Rhodium Nanoparticles

This protocol describes the synthesis of rhodium nanoparticles for applications in catalytic hydrogenation.[4][5]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • This compound

  • Ethylene glycol (solvent and reducing agent)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve a specific molar equivalent of this compound in ethylene glycol.

  • In a separate vessel, prepare a solution of RhCl₃·xH₂O in ethylene glycol.

  • Add the RhCl₃ solution to the this compound solution under vigorous stirring.

  • Slowly add a solution of NaOH in ethylene glycol to the mixture to initiate the reduction of Rh(III) to Rh(0). The color of the solution will gradually change, indicating the formation of nanoparticles.

  • Heat the reaction mixture to a specific temperature (e.g., 120-160 °C) and maintain for a set duration (e.g., 1-3 hours) to allow for nanoparticle growth and stabilization.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding ethanol and/or water.

  • Isolate the this compound stabilized Rh nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product under vacuum.

Characterization: The synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystalline structure, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the stabilizing ligand on the nanoparticle surface.

Synthesis of this compound Stabilized Palladium Nanoparticles

This protocol outlines the synthesis of palladium nanoparticles, which are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions.[6][7]

Materials:

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • This compound

  • Sodium borohydride (NaBH₄) (reducing agent)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Deionized water

Procedure:

  • Dissolve the palladium precursor (PdCl₂ or K₂PdCl₄) in a suitable solvent (e.g., water or a mixture of water and THF).

  • In a separate flask, dissolve this compound in the same solvent. The molar ratio of the stabilizing ligand to the palladium precursor is a critical parameter to control nanoparticle size and stability.

  • Add the palladium precursor solution to the this compound solution under vigorous stirring.

  • Prepare a fresh, cold aqueous solution of NaBH₄.

  • Add the NaBH₄ solution dropwise to the palladium-ligand mixture. The solution should immediately turn dark, indicating the formation of palladium nanoparticles.

  • Continue stirring the reaction mixture for a specified period (e.g., 30 minutes to 2 hours) at room temperature to ensure complete reduction and stabilization.

  • The resulting colloidal suspension of this compound stabilized Pd nanoparticles can be used directly for catalytic applications or the nanoparticles can be isolated by solvent evaporation or precipitation followed by centrifugation.

  • If isolated, wash the nanoparticles with deionized water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Dry the nanoparticles under vacuum.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis of stabilized nanoparticle catalysts.

Nanoparticle_Synthesis_Workflow cluster_rhodium Rhodium Nanoparticle Synthesis Rh_precursor RhCl₃·xH₂O in Ethylene Glycol Mixing_Rh Mixing and Stirring Rh_precursor->Mixing_Rh Ligand_Rh This compound in Ethylene Glycol Ligand_Rh->Mixing_Rh Reduction_Rh Addition of NaOH & Heating Mixing_Rh->Reduction_Rh Growth_Rh Nanoparticle Growth & Stabilization Reduction_Rh->Growth_Rh Isolation_Rh Precipitation, Centrifugation & Washing Growth_Rh->Isolation_Rh Final_Rh Dried Rh Nanoparticles Isolation_Rh->Final_Rh

Caption: Workflow for Rhodium Nanoparticle Synthesis.

Palladium_Nanoparticle_Synthesis_Workflow cluster_palladium Palladium Nanoparticle Synthesis Pd_precursor PdCl₂ or K₂PdCl₄ in Solvent Mixing_Pd Mixing and Stirring Pd_precursor->Mixing_Pd Ligand_Pd This compound in Solvent Ligand_Pd->Mixing_Pd Reduction_Pd Dropwise Addition of NaBH₄ Mixing_Pd->Reduction_Pd Stabilization_Pd Stabilization Reduction_Pd->Stabilization_Pd Isolation_Pd Isolation (optional) & Washing Stabilization_Pd->Isolation_Pd Final_Pd Pd Nanoparticle Colloidal Suspension or Powder Isolation_Pd->Final_Pd

Caption: Workflow for Palladium Nanoparticle Synthesis.

Quantitative Data

Table 1: Influence of Bipyridine-based Stabilizer on Rhodium Nanoparticle Size and Catalytic Activity in Arene Hydrogenation

Data adapted from studies on various bipyridine ligands.[4][5]

Stabilizing LigandNanoparticle Diameter (nm)SubstrateConversion (%)
2,2'-Bipyridine2.0 - 2.5Benzene~50
4,4'-Dimethyl-2,2'-bipyridine2.2 - 2.8Toluene~45
Imidazolium-functionalized bipyridine1.8 - 2.3Benzene>90[8]
This compound (Expected) 2.0 - 3.0 Benzene (Predicted to be moderate to high)

Note: The electron-withdrawing nature of the chloro group in this compound is expected to influence the electron density on the rhodium nanoparticle surface, potentially affecting its catalytic activity.

Table 2: Catalytic Performance of Bipyridine-Stabilized Palladium Nanoparticles in Suzuki-Miyaura Coupling

Data adapted from studies on various palladium catalysts.[6][7][9]

Aryl HalideArylboronic AcidCatalyst SystemReaction Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd NPs on Poly(4-vinylpyridine)1>95[6]
4-BromoanisolePhenylboronic acidPd NPs on Poly(4-vinylpyridine)3>95[6]
4-ChlorotoluenePhenylboronic acidLigand-free Pd Nanoparticles12~90
4-Iodoanisole Phenylboronic acid Pd NPs stabilized with this compound (Expected) < 2 (Predicted to be high)

Note: The stability and dispersibility of the palladium nanoparticles afforded by the this compound ligand are anticipated to result in high catalytic efficiency and yields.

Applications in Drug Development

The development of efficient and selective catalytic methodologies is paramount in drug discovery and development for the synthesis of complex organic molecules.

  • Hydrogenation Reactions: this compound stabilized rhodium nanoparticles can be employed for the selective hydrogenation of aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents. The stability of these catalysts allows for their use in multiphasic systems, simplifying product isolation and catalyst recycling.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. This compound stabilized palladium nanoparticles can facilitate the synthesis of biaryl compounds, a motif frequently found in biologically active molecules. The high activity of these nanocatalysts can lead to improved yields and shorter reaction times, accelerating the drug discovery process.

Conclusion

This compound is a promising stabilizing agent for the preparation of robust and highly active rhodium and palladium nanoparticle catalysts. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of these catalytic systems in organic synthesis and drug development. Further optimization and characterization are encouraged to fully elucidate the structure-activity relationships and expand the application scope of these versatile nanocatalysts.

References

Application Notes and Protocols: 4-Chloro-2,2'-bipyridine as a Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-2,2'-bipyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols detailed herein focus on key chemical transformations, including Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr), which are instrumental in the development of targeted therapies, particularly kinase inhibitors.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bipyridine scaffold with a reactive chlorine atom, makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The bipyridine moiety is a well-established ligand for various metal catalysts and can also serve as a core structural element in biologically active compounds. The chlorine atom at the 4-position is susceptible to displacement through cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Recent research has highlighted the potential of 2,2'-bipyridine derivatives as anticancer agents, particularly in the context of hepatocellular carcinoma.[1] These compounds have been shown to induce apoptosis and target key signaling proteins such as AKT and BRAF.[1] This document provides detailed methodologies for leveraging this compound in the synthesis of precursors for such targeted therapies.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo two main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In this context, this compound can be coupled with various boronic acids or esters to introduce aryl or heteroaryl substituents. This is a key strategy for the synthesis of kinase inhibitors that target the ATP-binding site of enzymes like BRAF.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atoms, facilitates the displacement of the chloride by nucleophiles such as amines. This reaction is crucial for introducing functionalities that can modulate the solubility, bioavailability, and target-binding affinity of the final drug molecule.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a key pharmaceutical intermediate, a substituted pyrazolyl-bipyridine, which can serve as a precursor for BRAF inhibitors.

This protocol describes the synthesis of 4-(1H-pyrazol-4-yl)-2,2'-bipyridine, a key intermediate for certain kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole pinacol boronic ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), pyrazole pinacol boronic ester (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Quantitative Data for Suzuki-Miyaura Coupling:

ParameterValue/ConditionReference
Starting Material This compound-
Coupling Partner Pyrazole pinacol boronic ester-
Catalyst Pd(dppf)Cl₂[2]
Catalyst Loading 3 mol%[2]
Base K₂CO₃[2]
Solvent Dioxane/H₂O (4:1)[2]
Temperature 80 °C[2]
Reaction Time 16 hours[2]
Yield 61-86% (typical for similar couplings)[3]

This protocol outlines the synthesis of 4-(4-aminophenyl)-2,2'-bipyridine, an intermediate that can be further functionalized.

Reaction Scheme:

Note: This reaction can be challenging and may require a catalyst. A more common approach for this type of transformation is a Buchwald-Hartwig amination, a variation of palladium-catalyzed cross-coupling.

A more direct synthesis of aminophenyl-substituted bipyridines often involves the reduction of a nitro group, which is introduced via Suzuki coupling with a nitrophenylboronic acid.[4]

Alternative Protocol: Reduction of a Nitro Intermediate

This two-step protocol is a more reliable method for synthesizing aminophenyl-substituted bipyridines.

Step 1: Suzuki-Miyaura Coupling with 4-Nitrophenylboronic Acid

(Follow the protocol in section 3.1, substituting pyrazole pinacol boronic ester with 4-nitrophenylboronic acid)

Step 2: Reduction of the Nitro Group

Materials:

  • 4-(4-Nitrophenyl)-2,2'-bipyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(4-nitrophenyl)-2,2'-bipyridine (1.0 mmol) in a mixture of MeOH (45 mL) and THF (5 mL).

  • Add 10% Pd/C (30 mg) to the solution.

  • Stir the resulting mixture under a hydrogen atmosphere (58 bar) at room temperature for 5 hours.[4]

  • Filter the catalyst through a pad of Celite.

  • Remove the solvents under reduced pressure to yield the desired 4-(4-aminophenyl)-2,2'-bipyridine.[4]

Quantitative Data for Nitro Group Reduction:

ParameterValue/ConditionReference
Starting Material 4-(4-Nitrophenyl)-2,2'-bipyridine[4]
Catalyst 10% Pd/C[4]
Solvent MeOH/THF (9:1)[4]
Hydrogen Pressure 58 bar[4]
Temperature Room Temperature[4]
Reaction Time 5 hours[4]
Yield 86%[4]

Signaling Pathways and Mechanism of Action

Derivatives of this compound are being investigated as inhibitors of key signaling pathways implicated in cancer, such as the BRAF/MEK/ERK and PI3K/AKT pathways.

The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in the BRAF gene, particularly the V600E mutation, are common in melanoma and other cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[5]

Pharmaceutical intermediates derived from this compound can be elaborated into potent BRAF inhibitors. These inhibitors typically bind to the ATP-binding site of the mutated BRAF kinase, preventing its activation and downstream signaling to MEK and ERK.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Bipyridine-based BRAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

The PI3K/AKT pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism.[6] Aberrant activation of this pathway is also a hallmark of many cancers. Bipyridine derivatives have been suggested to inhibit AKT signaling, thereby promoting apoptosis in cancer cells.[1]

AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates CellSurvival Cell Survival AKT->CellSurvival inhibits Apoptosis Apoptosis Inhibitor Bipyridine-based Inhibitor Inhibitor->AKT

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chloro-2,2'-bipyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound involve either the direct chlorination of a pre-formed bipyridine scaffold or the construction of the bipyridine ring from a chlorinated pyridine precursor. Key strategies include:

  • Chlorination of 2,2'-Bipyridine N-oxide: This is a widely used method where 2,2'-bipyridine is first oxidized to the N-oxide, which activates the 4-position for selective chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide is subsequently removed.

  • Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are another common approach. This can involve:

    • Suzuki Coupling: Reacting a chloro-substituted pyridine boronic acid or ester with a 2-halopyridine.

    • Ullmann Coupling: A copper-catalyzed reaction that can be used for the homocoupling of a suitable chloropyridine derivative.[1]

    • Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.

Q2: I am observing a low yield in my reaction. What are the potential general causes?

A2: Low yields in bipyridine synthesis can often be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atoms in both the pyridine starting materials and the bipyridine product can coordinate to the metal catalyst, leading to its deactivation.

  • Poor Quality of Reagents: Cross-coupling reactions are often sensitive to moisture and oxygen. Impurities in starting materials, solvents, or catalysts can significantly reduce the yield. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and ligands are critical. These parameters often require careful optimization for each specific substrate.

  • Side Reactions: The formation of byproducts such as homocoupled products or dehalogenated starting materials can consume the reactants and lower the yield of the desired product.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves standard laboratory techniques. After quenching the reaction and a suitable work-up, the crude product can be purified by:

  • Column Chromatography: Silica gel chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Troubleshooting Guides

Guide 1: Low Yield in Chlorination of 2,2'-Bipyridine N-oxide
Observed Problem Potential Cause Suggested Solution
Low conversion of starting material Incomplete N-oxidation of 2,2'-bipyridine.Ensure complete oxidation by monitoring the reaction with TLC. Adjust reaction time or temperature if necessary.
Insufficient amount or activity of the chlorinating agent (e.g., POCl₃).Use a fresh bottle of the chlorinating agent. Consider increasing the molar excess of the chlorinating agent.
Formation of multiple chlorinated products Lack of regioselectivity in the chlorination step.The N-oxide is crucial for directing chlorination to the 4-position. Ensure the N-oxidation step is complete before adding the chlorinating agent.
Over-chlorination leading to dichlorinated or trichlorinated bipyridines.Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Lowering the temperature may improve selectivity.
Decomposition of the product Harsh reaction conditions (high temperature or prolonged reaction time).Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
Product loss during work-up The product may be soluble in the aqueous phase, especially if it is protonated.Neutralize the reaction mixture carefully with a base (e.g., sodium carbonate) before extraction. Use a suitable organic solvent for extraction.
Guide 2: Low Yield in Suzuki Cross-Coupling Reaction
Observed Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture.
Catalyst inhibition by the bipyridine product.Consider using a higher catalyst loading or employing bulky, electron-rich phosphine ligands to protect the metal center.
Poor quality of the boronic acid/ester.Use high-purity boronic acid or ester. Consider re-purifying it if necessary.
Significant formation of homocoupled byproducts Suboptimal reaction conditions favoring homocoupling.Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Optimize the choice of ligand and base.
Dehalogenation of the starting material Presence of a hydrogen source and a catalyst that promotes dehalogenation.Ensure anhydrous conditions. The choice of base can also influence this side reaction; consider screening different bases.

Experimental Protocols

Method 1: Synthesis via Chlorination of 2,2'-Bipyridine N-oxide (A Representative Protocol)

This protocol is adapted from general procedures for the chlorination of pyridine N-oxides.

Step 1: Synthesis of 2,2'-Bipyridine N-oxide

  • Reaction Setup: In a round-bottom flask, dissolve 2,2'-bipyridine in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% solution) to the stirred solution.

  • Heating: Heat the reaction mixture at 70-80 °C for several hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium carbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2'-bipyridine N-oxide.

Step 2: Chlorination of 2,2'-Bipyridine N-oxide

  • Reaction Setup: In a flask equipped with a reflux condenser, add the crude 2,2'-bipyridine N-oxide.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the flask.

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the mixture with a suitable base (e.g., potassium carbonate) to a basic pH.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: Synthesis via Suzuki Cross-Coupling (A Representative Protocol)

This protocol is a general representation of a Suzuki coupling for bipyridine synthesis.

  • Reaction Setup: To a reaction vessel, add the chloro-substituted pyridine boronic acid or ester, the 2-halopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture, and add water and an organic solvent for extraction.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of General Yields for Bipyridine Synthesis Methods

Synthetic Method Typical Yield Range Key Advantages Common Challenges
Chlorination of N-oxide 50-70%Good regioselectivity for the 4-position.Requires a two-step process; handling of POCl₃.
Suzuki Coupling 60-95%High yields, good functional group tolerance.Catalyst inhibition, cost of palladium catalysts.[1]
Ullmann Coupling 40-60%Utilizes less expensive copper catalysts.Often requires high temperatures and can have lower yields.[1]
Negishi Coupling 70-90%High yields and good reactivity.Requires the preparation of organozinc reagents which can be moisture sensitive.

Note: The yields presented are general ranges for the synthesis of substituted bipyridines and may vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification a 2,2'-Bipyridine c 2,2'-Bipyridine N-oxide a->c Oxidation b Oxidizing Agent (e.g., H2O2 in Acetic Acid) e This compound c->e Chlorination d Chlorinating Agent (e.g., POCl3) f Crude Product e->f Work-up g Purified Product f->g Chromatography/ Recrystallization

Caption: Experimental workflow for the synthesis of this compound via N-oxidation and subsequent chlorination.

troubleshooting_yield start Low Yield of This compound q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there multiple spots on TLC? a1_yes->q2 sol1 Optimize reaction time, temperature, or reagent stoichiometry. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Formation of multiple byproducts. Optimize selectivity (e.g., temperature, ligand choice). a2_yes->sol2 sol3 Product may be lost during work-up or is unstable under reaction conditions. a2_no->sol3

Caption: A troubleshooting decision tree for addressing low reaction yields in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-2,2'-bipyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A potential byproduct, especially if reaction conditions are not completely anhydrous, could be the corresponding hydroxy-bipyridine or other related bipyridine derivatives.

Q2: What is the recommended first step in the purification of crude this compound?

A2: An initial work-up involving a liquid-liquid extraction is recommended to remove baseline impurities. This typically involves dissolving the crude product in a suitable organic solvent and washing with an aqueous solution to remove water-soluble impurities.

Q3: What are the most effective purification techniques for this compound?

A3: The most common and effective techniques are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value (74-76°C) is a good indicator of high purity.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point for bipyridines is a mixture of ethyl acetate and hexanes. Gradually increase the proportion of the more polar solvent (ethyl acetate) to improve separation.
Product is Stuck on the Column The compound is highly polar and is strongly adsorbing to the silica gel.- Use a more polar eluent system. - Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[1]
Tailing of Spots on TLC/Column The sample is overloaded, or the compound is interacting too strongly with the stationary phase.- Load a smaller amount of the crude product onto the column. - Add a small amount of a polar solvent like methanol to the eluent system to reduce tailing. - Consider using a different stationary phase, such as alumina.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Recrystallization Troubleshooting
Issue Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again. - Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product if available.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the compound's melting point is lower than the boiling point of the solvent.- Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. - Add slightly more solvent before re-heating. - Try a different recrystallization solvent or a solvent mixture.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product initially. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Remain in Crystals The colored impurity has similar solubility properties to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities before cooling.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of ethyl acetate (EtOAc) and hexanes (e.g., starting with a 1:4 ratio of EtOAc:Hexanes).

    • Visualize the spots under UV light. Adjust the solvent system polarity to achieve good separation between the product and impurities (Rf value of the product should ideally be around 0.3-0.4).

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry. For bipyridine compounds, consider deactivating the silica gel by flushing the packed column with the eluent containing 1% triethylamine.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is based on methods for similar bipyridine compounds and may require adjustment.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on related compounds, ethanol or a mixture of ethanol and water could be a good starting point.[1] this compound is poorly soluble in water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

    • Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purification Outcomes for Crude this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Notes
Column Chromatography85%>98%75%Effective for removing closely related impurities.
Recrystallization85%~95%85%Good for removing less soluble or more soluble impurities.
Column Chromatography followed by Recrystallization85%>99%65%Recommended for achieving the highest purity.

Note: The data in this table is illustrative and will vary depending on the nature and amount of impurities in the crude sample.

Visualizations

Purification_Workflow crude_product Crude this compound extraction Liquid-Liquid Extraction crude_product->extraction column_chromatography Column Chromatography extraction->column_chromatography Primary Purification recrystallization Recrystallization extraction->recrystallization Alternative/Secondary Purification column_chromatography->recrystallization For highest purity purity_analysis Purity Analysis (TLC, NMR, HPLC) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure this compound purity_analysis->pure_product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Poor Separation in Column Chromatography? check_tlc Optimize TLC Solvent System start->check_tlc product_stuck Product Stuck on Column? check_tlc->product_stuck increase_polarity Increase Eluent Polarity product_stuck->increase_polarity Yes successful_separation Successful Separation product_stuck->successful_separation No deactivate_silica Deactivate Silica with Triethylamine increase_polarity->deactivate_silica deactivate_silica->successful_separation

Caption: Troubleshooting logic for column chromatography issues.

References

troubleshooting common side reactions with 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using 4-Chloro-2,2'-bipyridine in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most frequently encountered side reactions are homocoupling of the starting material, hydrodehalogenation (dechlorination) of the pyridine ring, and hydrolysis of the chloro-substituent. These reactions can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.

Q2: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A2: Low conversion with chloropyridines is a common issue due to the strength of the C-Cl bond, which makes the oxidative addition step in catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) challenging. Key factors to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands may be ineffective. More electron-rich and bulky ligands are often required to facilitate the oxidative addition of the C-Cl bond.

  • Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy for C-Cl bond cleavage.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, which can lead to its deactivation. Ensuring a strictly inert atmosphere is crucial.

  • Solvent and Reagent Purity: The presence of water or other impurities can lead to side reactions like hydrolysis and catalyst deactivation. Using dry, degassed solvents and high-purity reagents is essential.

Q3: How can I effectively purify my desired product from the common side products?

A3: Purification can be challenging due to the similar polarity of the desired product and the bipyridine-based side products. Flash column chromatography on silica gel is a common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be effective. In some cases, recrystallization can also be a powerful purification technique, especially for removing isomeric impurities.

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproduct (4,4'-dichloro-2,2'-bipyridine)

This side reaction is prevalent in palladium- and nickel-catalyzed cross-coupling reactions, where two molecules of this compound couple to form a dimer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for homocoupling.

Mitigation Strategies and Protocols:

ParameterRecommendationRationale
Catalyst Loading Decrease Pd/Ni catalyst loading to the minimum effective concentration (e.g., 0.5-2 mol%).High catalyst concentrations can increase the rate of homocoupling.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).These ligands can favor the desired cross-coupling pathway over homocoupling.
Temperature Run the reaction at the lowest temperature that allows for reasonable conversion of the starting material.Higher temperatures can promote the undesired homocoupling reaction.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Extended reaction times can lead to increased formation of the homocoupled product.

Protocol 1: General Protocol for Minimizing Homocoupling in a Suzuki Coupling Reaction

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand (e.g., SPhos, 2-4 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Hydrodehalogenation Byproduct (2,2'-bipyridine)

This side reaction involves the replacement of the chlorine atom with a hydrogen atom, leading to the formation of the parent 2,2'-bipyridine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrodehalogenation.

Mitigation Strategies and Protocols:

ParameterRecommendationRationale
Solvent/Reagent Purity Use strictly anhydrous and degassed solvents. Ensure all reagents are of high purity and dry.Trace amounts of water or other protic sources can act as a proton source for hydrodehalogenation.
Base Selection Use a weaker, non-nucleophilic base if possible (e.g., K₃PO₄, Cs₂CO₃ instead of alkoxides). Ensure the base is anhydrous.Stronger bases can sometimes promote pathways leading to dechlorination.
Ligand Choice Screen different ligands to find one that promotes the desired reductive elimination over competing pathways.The ligand can significantly influence the relative rates of the desired coupling and the undesired dechlorination.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.Oxygen can affect the catalyst and potentially lead to side reactions.

Protocol 2: General Protocol for Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable ligand (e.g., RuPhos, BrettPhos, 2-6 mol%), and an anhydrous base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) in a dry Schlenk tube.

  • Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the optimal temperature (e.g., 90-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Formation of Hydrolysis Byproduct (4-Hydroxy-2,2'-bipyridine)

This side reaction occurs when this compound reacts with water, which may be present in the solvent or as a contaminant in the reagents, to form 4-Hydroxy-2,2'-bipyridine.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis.

Mitigation Strategies and Protocols:

ParameterRecommendationRationale
Solvents and Reagents Use freshly distilled, anhydrous solvents. Dry all reagents, especially hygroscopic bases, before use.The primary cause of hydrolysis is the presence of water.
Base Avoid using aqueous solutions of bases. Use solid, anhydrous bases.Aqueous bases directly introduce water into the reaction mixture.
Temperature Perform the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of hydrolysis.
Reaction Setup Dry all glassware thoroughly in an oven and assemble the reaction under an inert atmosphere.This prevents the introduction of atmospheric moisture.

Protocol 3: General Protocol for Minimizing Hydrolysis in a Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.) and the nucleophile (1.1-2.0 equiv.).

  • Solvent and Base: Add a dry, aprotic solvent (e.g., DMSO, DMF, or NMP) and a dry, non-hydroxide base (e.g., anhydrous K₂CO₃ or NaH).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the nucleophile) and monitor its progress.

  • Work-up: Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NH₄Cl), and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the product using flash column chromatography or recrystallization. The hydroxy-bipyridine byproduct can sometimes be removed by an acid-base extraction due to its phenolic nature.

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2,2'-bipyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for nucleophilic substitution on this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficiently activated substrate The bipyridine system is electron-deficient, which facilitates nucleophilic attack. However, strongly electron-donating groups elsewhere on the ring system could deactivate it. Ensure there are no unintended deactivating groups on your specific derivative.
Poor nucleophile Neutral nucleophiles like alcohols or water are generally poor nucleophiles for SNAr. Convert them to their more nucleophilic conjugate bases (alkoxides, hydroxides) using a suitable base (e.g., NaH, K₂CO₃). For amine nucleophiles, consider that very bulky amines may react slower due to steric hindrance.
Inappropriate solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[1]
Reaction temperature is too low SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity.[2] Consider increasing the reaction temperature incrementally, for example, from room temperature to 80 °C, 120 °C, or even higher, while monitoring for decomposition. Microwave heating can also be effective in reducing reaction times and increasing yields.
Base is not strong enough or is sterically hindered When using neutral nucleophiles like alcohols or thiols, a base is required to generate the more reactive anionic nucleophile. If the reaction is sluggish, consider a stronger base or a less hindered one. For example, if K₂CO₃ is ineffective, NaH or a non-nucleophilic organic base like DBU could be trialed.

Issue 2: Incomplete Conversion of Starting Material

Potential Cause Troubleshooting Steps
Insufficient reaction time Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled but starting material remains, extending the reaction time may be beneficial.
Reversible reaction While SNAr with a good leaving group like chloride is often irreversible, consider if the reverse reaction is plausible under your conditions. Ensure the leaving group anion is sufficiently stabilized.
Decomposition of reagents The nucleophile, base, or solvent may be degrading at the reaction temperature over time. Verify the stability of all components under the reaction conditions. Consider adding the nucleophile or base portion-wise if they are unstable.
Equilibrium issue If a weak base is used to deprotonate the nucleophile, an equilibrium may be established that does not favor complete formation of the active nucleophile. Using a stronger base or an excess of the base can drive the reaction to completion.

Issue 3: Formation of Side Products

Potential Cause Troubleshooting Steps
Hydrolysis of the chloro-substituent If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 4-hydroxy-2,2'-bipyridine. Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction at other positions While the 4-position of the pyridine ring is activated towards nucleophilic attack, reaction at other positions, though less likely, can occur under harsh conditions.[3] Confirm the regiochemistry of your product using techniques like 2D NMR.
Decomposition of the product The desired product may be unstable under the reaction conditions, leading to the formation of degradation products. Once the reaction is complete, cool it down promptly and proceed with the work-up.
Side reactions of the nucleophile Some nucleophiles can undergo side reactions. For example, primary amines can be deprotonated by a strong base, or thiols can be oxidized. Choose the base and reaction conditions carefully to minimize these possibilities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the bipyridine ring is restored.[4]

Q2: Which nucleophiles are commonly used for this reaction?

A2: A variety of nucleophiles can be used, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

  • O-nucleophiles: Alcohols and phenols, typically after deprotonation to the more reactive alkoxides or phenoxides.

  • S-nucleophiles: Thiols, which are generally very good nucleophiles for this type of reaction.[5]

Q3: What are the recommended solvents and bases?

A3: Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally recommended.[1] The choice of base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be used to quench the HCl byproduct. For alcohol and thiol nucleophiles, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to generate the anionic nucleophile.[5][6]

Q4: Are there alternative methods to form C-N or C-O bonds at the 4-position?

A4: Yes, for challenging substrates or to achieve milder reaction conditions, transition-metal catalyzed cross-coupling reactions are excellent alternatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and amines.[7]

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds.[8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the this compound starting material and the formation of the desired product.

Data Presentation

The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on 4-halopyridines, which serve as a good model for this compound.

Table 1: Conditions for Substitution with N-Nucleophiles on 4-Chloropyridine Derivatives

EntryNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1n-OctylamineNoneNaF130278.5[9]
2AmylamineNoneKF100183.3[9]
3Di-n-propylamineNoneKF110881.2[9]
4Various aminesWaterKFN/AN/AGood[1]

Table 2: Conditions for Substitution with O-Nucleophiles on 4-Chloropyridine

EntryNucleophile (Alcohol)SolventBaseTemperature (°C)TimeYield (%)Reference
1Various alkanolsDMSONaOH80Overnight75-80[6]
2PropanolPropanolK₂CO₃/Zn(NO₃)₂7524 h84[6]

Table 3: Conditions for Substitution with S-Nucleophiles on Heteroaryl Halides

EntryNucleophile (Thiol)SolventBaseTemperature (°C)Reference
1Various thiolsDMAcK₂CO₃rt - 100[5]
21-OctanethiolVariousN/Art[10]

Experimental Protocols

The following are general protocols for nucleophilic substitution on this compound based on established methodologies for similar substrates.

Protocol 1: General Procedure for Amination

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or n-butanol), add the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the required time (2-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkoxylation

  • To a suspension of a base (e.g., NaH, 1.2 equiv) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add the alcohol (1.1 equiv) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and stir for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Thiolation

  • To a solution of the thiol (1.1 equiv) and a base (e.g., K₂CO₃, 1.5 equiv) in a suitable solvent (e.g., DMF, DMAc) at room temperature, add this compound (1.0 equiv).[5]

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C) for the necessary duration (1-12 h).[5]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution on this compound.

troubleshooting_low_yield issue Low or No Product Yield cause1 Poor Nucleophile issue->cause1 cause2 Low Temperature issue->cause2 cause3 Wrong Solvent issue->cause3 cause4 Insufficient Activation issue->cause4 solution1 Use Stronger Base (e.g., NaH for ROH) cause1->solution1 solution2 Increase Temperature (Conventional or MW) cause2->solution2 solution3 Switch to Polar Aprotic (e.g., DMF, DMSO) cause3->solution3 solution4 Check for Deactivating Groups cause4->solution4

Caption: Troubleshooting logic for low product yield in SNAr reactions.

References

stability of 4-Chloro-2,2'-bipyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,2'-bipyridine. The information is designed to address potential stability issues encountered during experimental work under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a crystalline solid that is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area, protected from light. Under these conditions, it has a shelf life of up to two years. It is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

Q2: Is this compound susceptible to degradation under acidic or basic conditions?

A2: Yes, like many chlorinated pyridine derivatives, this compound can be susceptible to degradation under strong acidic or basic conditions, particularly at elevated temperatures. The primary pathway of degradation is likely hydrolysis of the chloro group.

Q3: What is the likely degradation product of this compound under hydrolytic conditions?

A3: The most probable degradation product resulting from hydrolysis is 4-Hydroxy-2,2'-bipyridine. This occurs through the nucleophilic substitution of the chloride atom by a hydroxide ion.

Q4: How can I monitor the stability of this compound in my experimental solution?

A4: The stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method would be able to separate the parent this compound peak from any potential degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in solutions with varying pH.

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation in acidic or basic solution. Degradation of this compound.1. Confirm the identity of the new peak, potentially as 4-Hydroxy-2,2'-bipyridine, using a reference standard or by mass spectrometry. 2. If degradation is confirmed, consider preparing samples in a neutral, buffered solution immediately before analysis. 3. If the experimental conditions require acidic or basic pH, minimize the time the sample is exposed to these conditions and consider performing the experiment at a lower temperature.
Loss of this compound assay over time in a formulated solution. Instability of the compound at the pH of the formulation.1. Perform a forced degradation study to understand the degradation profile at different pH values (see Experimental Protocols section). 2. Based on the stability data, adjust the formulation pH to a range where this compound is most stable. 3. Investigate the use of co-solvents or other excipients that may enhance stability.
Precipitation observed when dissolving this compound in aqueous acidic or basic solutions. Poor aqueous solubility of this compound or its degradation product.1. Given its poor water solubility, consider dissolving the compound in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before diluting with the aqueous medium. 2. Ensure the final concentration is below the solubility limit in the chosen solvent system. 3. If precipitation occurs upon pH adjustment, it may indicate the formation of a less soluble degradation product.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric Acid (HCl) before analysis.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of purified water and subjecting it to the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table.

Condition Time (hours) This compound Assay (%) Degradation Product(s) (% Peak Area)
0.1 N HCl, 60 °C01000
2
4
8
24
0.1 N NaOH, 60 °C01000
2
4
8
24
Control (Water), 60 °C24

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation Stock Prepare Stock Solution (1 mg/mL in Organic Solvent) Acid Acidic Stress (0.1 N HCl, 60 °C) Stock->Acid Base Basic Stress (0.1 N NaOH, 60 °C) Stock->Base Control Control (Water, 60 °C) Stock->Control Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Control->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Quantify Parent and Degradation Products HPLC->Data Conclusion Assess Stability Profile Data->Conclusion

Caption: Workflow for assessing the stability of this compound.

preventing decomposition of 4-Chloro-2,2'-bipyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound consisting of two pyridine rings linked together with a chlorine atom at the 4-position of one ring. It is widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions that can be used as catalysts.

Q2: What are the primary challenges when using this compound in reactions?

The main challenge when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is its relatively low reactivity compared to its bromo or iodo counterparts. This is due to the strong carbon-chlorine (C-Cl) bond, which makes the oxidative addition step in the catalytic cycle more difficult.[1] This can lead to low product yields and the need for more active catalyst systems.

Q3: What are the common decomposition pathways or side reactions for this compound?

During palladium-catalyzed cross-coupling reactions, two common side reactions can be considered as decomposition pathways for this compound or competing reactions that reduce the yield of the desired product:

  • Dehalogenation: This is the reduction of the chloro-substituent, replacing it with a hydrogen atom. This side reaction can be promoted by certain catalyst systems and reaction conditions.

  • Homocoupling: This is the self-coupling of the boronic acid reagent used in Suzuki reactions, which can be promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2]

Q4: How can I visually identify if this compound is decomposing during my reaction?

While there are no universal visual cues for the decomposition of this compound that apply to all reaction types, a change in the reaction mixture's color that is not attributable to the formation of the desired product could indicate decomposition or the formation of side products. The most reliable method for monitoring decomposition is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of the starting material and the appearance of any unknown byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low or no product formation is a frequent issue when using this compound due to its lower reactivity.

Troubleshooting Workflow

LowYieldTroubleshooting Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Base Is the base effective? Catalyst->Base Yes Catalyst_Sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Catalyst_Sol No Temperature Is the reaction temperature sufficient? Base->Temperature Yes Base_Sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Base->Base_Sol No Degassing Is the system properly degassed? Temperature->Degassing Yes Temperature_Sol Increase temperature to 80-120 °C. Consider microwave irradiation. Temperature->Temperature_Sol No Degassing_Sol Degas solvents thoroughly. Degassing->Degassing_Sol No End Improved Yield Degassing->End Yes Catalyst_Sol->Base Base_Sol->Temperature Temperature_Sol->Degassing Degassing_Sol->End

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Catalyst & Ligand Use highly active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are often effective for coupling challenging chloro-heterocycles.[1][2]Standard catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the strong C-Cl bond.[1] Bulky, electron-rich ligands promote the formation of the active monoligated palladium(0) species.[1]
Base Screen strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][2]The base is crucial for activating the boronic acid for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1]The solvent needs to solubilize the reactants and facilitate the catalytic cycle. For substrates prone to protodeboronation, anhydrous solvents may be considered.
Temperature Increase the reaction temperature, typically in the range of 80-120 °C.[2]Higher temperatures can provide the necessary energy to overcome the activation barrier of the oxidative addition step.
Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[1]
Issue 2: Presence of Dehalogenation Byproduct

The formation of 2,2'-bipyridine (the dehalogenated product) indicates a competing reduction pathway.

Troubleshooting Dehalogenation

DehalogenationTroubleshooting Start Dehalogenation Observed Hydride_Source Is there a potential hydride source? Start->Hydride_Source Catalyst_System Is the catalyst system promoting reduction? Hydride_Source->Catalyst_System No Hydride_Source_Sol Use anhydrous solvents. Avoid certain alcohols or additives that can act as hydride donors. Hydride_Source->Hydride_Source_Sol Yes Catalyst_System_Sol Screen different ligands. Lower the reaction temperature. Catalyst_System->Catalyst_System_Sol Yes End Minimized Dehalogenation Catalyst_System->End No Hydride_Source_Sol->Catalyst_System Catalyst_System_Sol->End

Caption: Logical steps to troubleshoot dehalogenation.

Detailed Recommendations:

ParameterRecommendationRationale
Hydride Source Use anhydrous solvents and reagents. Be cautious with certain alcohols or additives that can act as hydride donors.Dehalogenation is a reductive process that requires a hydride source. Water or other protic sources can sometimes contribute to this side reaction.
Catalyst System Screen different palladium catalysts and ligands. Sometimes, a less electron-rich ligand may disfavor the reductive pathway.The nature of the catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Reaction Temperature Lowering the reaction temperature may help to reduce the rate of dehalogenation relative to the cross-coupling reaction.Dehalogenation can sometimes have a higher activation energy than the desired coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Reaction Setup Workflow

SuzukiProtocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Flame-dry Schlenk flask Flame-dry Schlenk flask Add solids Add solids Flame-dry Schlenk flask->Add solids 1. Evacuate and backfill with inert gas (3x) Evacuate and backfill with inert gas (3x) Add solids->Evacuate and backfill with inert gas (3x) 2. Add degassed solvents Add degassed solvents Evacuate and backfill with inert gas (3x)->Add degassed solvents 3. Heat to 80-110 °C with vigorous stirring Heat to 80-110 °C with vigorous stirring Add degassed solvents->Heat to 80-110 °C with vigorous stirring 4. Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 80-110 °C with vigorous stirring->Monitor by TLC/LC-MS 5. Cool to room temperature Cool to room temperature Monitor by TLC/LC-MS->Cool to room temperature 6. (Upon completion) Dilute with organic solvent Dilute with organic solvent Cool to room temperature->Dilute with organic solvent Wash with water/brine Wash with water/brine Dilute with organic solvent->Wash with water/brine Dry, filter, and concentrate Dry, filter, and concentrate Wash with water/brine->Dry, filter, and concentrate Purify by chromatography Purify by chromatography Dry, filter, and concentrate->Purify by chromatography

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Reagents and Conditions:

Reagent/ConditionRecommended Starting Point
This compound1.0 equivalent
Arylboronic acid1.2 - 1.5 equivalents
Palladium CatalystPd(OAc)₂ (2-5 mol%) with a suitable ligand, or a precatalyst like [Pd(SPhos)Cl]₂ (1-2.5 mol%)
LigandSPhos or XPhos (4-10 mol%)
BaseK₃PO₄ (2.0 - 3.0 equivalents)
Solvent1,4-Dioxane/Water (e.g., 4:1 v/v)
Temperature80 - 110 °C
Reaction Time4 - 24 hours (monitor for completion)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura coupling of chloropyridines with phenylboronic acid using different catalyst systems. While this data is for a related substrate, it provides a useful comparison for selecting a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024<10
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>90
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene10018>95
[Pd(IPr)Cl₂]₂ (2)-K₃PO₄Dioxane/H₂O11016~85

Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.

By understanding the inherent challenges and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of reactions involving this compound and minimize its decomposition.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-2,2'-bipyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable routes involve the chlorination of a bipyridine precursor. One prevalent method is the chlorination of 4,4'-bipyridine-N,N'-dioxide using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Another approach involves the direct chlorination of pyridine derivatives, although this can sometimes lead to issues with regioselectivity and coking, especially at a larger scale.[2] Cross-coupling reactions, such as Suzuki or Negishi couplings, are also employed to construct the bipyridine core, but these can be more expensive for large-scale production due to catalyst costs.[3][4]

Q2: What is the primary application of this compound?

A2: this compound is a versatile intermediate used primarily as a building block in organic synthesis and as a bidentate ligand in coordination chemistry.[5] Its nitrogen atoms chelate with metal ions to form stable complexes used as catalysts in various organic transformations.[5] It is also a key precursor in the synthesis of pharmaceuticals and agrochemicals.

Q3: What are the key safety precautions when handling this compound and its reagents?

A3: this compound should be handled in a well-ventilated area using personal protective equipment (PPE), including gloves, a lab coat, and eye protection. The compound is an off-white to light yellow crystalline powder and can be irritating to the skin and respiratory tract. Chlorinating agents used in its synthesis, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), are highly corrosive and react violently with water; they must be handled with extreme care under anhydrous conditions.[1][2]

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry, well-ventilated place, protected from light. The recommended storage temperature is often under an inert atmosphere at 2-8°C to ensure stability over its shelf life, which is typically around two years under these conditions.[6]

Troubleshooting Guide

Low Reaction Yield

Q: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

A: Low yields can stem from several factors, particularly during scale-up. Here are common issues and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Ensure the reaction is run for a sufficient duration. On a larger scale, mixing can be less efficient, so increasing reaction time or improving agitation may be necessary.

  • Moisture Contamination: The presence of water can consume reagents and lead to the formation of byproducts, especially when using moisture-sensitive chlorinating agents like POCl₃.

    • Solution: Ensure all glassware is thoroughly dried before use and that all solvents are anhydrous.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for excluding atmospheric moisture.

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation or side reactions.

    • Solution: Carefully control the reaction temperature. For exothermic reactions, ensure the cooling system can handle the heat generated at scale. For instance, the dropwise addition of reagents may be required to maintain the desired temperature range.[9][10]

  • Product Loss During Work-up: The product may be lost during extraction or purification steps.

    • Solution: this compound is soluble in organic solvents like DMSO, DMF, and chloroform but has poor solubility in water. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Check the aqueous layer via TLC to see if the product is present.[11]

Impurity Formation

Q: My final product is contaminated with impurities. What are the likely side products and how can I purify the material?

A: Impurity profiles can change significantly upon scale-up. Common issues include:

  • Unreacted Starting Material: The presence of the starting bipyridine precursor is a common impurity if the reaction is incomplete.

    • Solution: Improve reaction conditions as described above (extend time, increase temperature, improve mixing). Purification can be achieved via flash chromatography or recrystallization.[8]

  • Formation of Byproducts: In some syntheses, side reactions can occur. For instance, if synthesizing from a methyl-bipyridine precursor under non-anhydrous conditions, the starting material may be regenerated as a byproduct.[8]

    • Solution: Strict control over reaction conditions, particularly moisture, is key. For purification, flash chromatography using deactivated silica gel can be effective in separating the desired product from byproducts.[8] Recrystallization is often a more scalable purification method.[8]

  • Product Degradation: The product may be unstable to the work-up conditions.

    • Solution: Test the stability of your product to any acidic or basic reagents used during the work-up by treating a small sample and analyzing it by TLC.[11] If instability is observed, modify the work-up procedure to use milder conditions.

Reaction Stalls or Fails to Initiate

Q: The reaction seems to stop progressing or fails to start. What should I investigate?

A: This can be a common and frustrating issue, especially at a larger scale.

  • Poor Reagent Quality: One or more reagents may be of insufficient purity or may have degraded.

    • Solution: Use reagents from a reliable source and ensure they have been stored correctly. For instance, cesium fluoride should be stored in a dry box prior to use.[8] It is good practice to test new batches of reagents on a small scale first.

  • Catalyst Deactivation (for cross-coupling routes): In reactions like Suzuki or Negishi coupling, the palladium catalyst can be deactivated by coordination with the bipyridine product, which is a strong ligand.[3]

    • Solution: This is a known challenge. Using a higher catalyst loading may be necessary, though this increases costs.[3] Alternatively, specialized ligands or catalyst systems designed to be more resistant to product inhibition can be employed.[3]

  • Inefficient Mixing: On a large scale, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution: Ensure the reactor is equipped with an appropriate mechanical stirrer for the scale of the reaction. The geometry of the reactor and stirrer should be chosen to ensure good mixing of all phases.

Data and Protocols

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic approaches to chlorinated bipyridines, providing a basis for comparison.

Table 1: Chlorination of 4,4'-bipyridine-N,N'-dioxide

Chlorinating AgentStarting MaterialSolventConditionsYieldReference
POCl₃4,4'-bipyridine-N,N'-dioxideNone (neat)Reflux, 3 hours79%[1]

Table 2: Synthesis of Chlorinated Pyridines from N-(4-pyridyl) pyridinium chloride hydrochloride

Chlorinating AgentSolventConditionsYieldPurity (HPLC)Reference
PCl₅None (neat)140-150°C, 40 min65.9%97.6%[2]
SOCl₂None (neat)140-150°C, 30 min73.6%98.3%[2]
PCl₅Chlorobenzene90°C, 3 hours71.8%97.3%[2]
Experimental Protocols

Protocol 1: Synthesis of 2,2'-Dichloro-[4,4']-bipyridine [1]

This protocol is adapted from the synthesis of the 2,2'-dichloro isomer and illustrates a common chlorination procedure.

  • Reagent Charging: In a suitable reactor equipped for reflux and stirring, charge 4,4'-bipyridine-N,N'-dioxide (10.0 mmol, 1.88 g).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (0.2 mol, 18.65 ml) to the starting material.

  • Reaction: Heat the solution to reflux and maintain for 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: After cooling the reaction mixture, pour it slowly and carefully onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Precipitation: Neutralize the acidic mixture with a saturated solution of potassium carbonate (K₂CO₃). The product will precipitate out of the solution, often as a bright green solid.

  • Isolation: Filter the crude product and wash it with acetone.

  • Drying: Dry the isolated solid under a vacuum to yield the final product. The reported yield for this procedure is 79%. The product can be used without further purification if purity is sufficient, or it can be recrystallized.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification start Dry Glassware & Prepare Anhydrous Reagents charge Charge Reactor with 4,4'-bipyridine-N,N'-dioxide start->charge add_reagent Add POCl3 charge->add_reagent reflux Reflux for 3h add_reagent->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench on Ice monitor->quench Reaction Complete neutralize Neutralize with K2CO3 quench->neutralize precipitate Precipitate Product neutralize->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry product Crude Product dry->product analysis Analyze Purity (NMR, HPLC) product->analysis purify Purify if Needed (Recrystallization) analysis->purify Purity < Specification final_product Final Product: This compound analysis->final_product Purity OK purify->final_product G start Problem: Low Yield or Stalled Reaction check_sm Is Starting Material (SM) consumed? (Check TLC/HPLC) start->check_sm check_workup Was SM consumed but yield is still low? start->check_workup incomplete SM Remains: Incomplete Reaction check_sm->incomplete No workup_loss Product Loss During Work-up check_workup->workup_loss Yes cause_moisture Cause: Moisture? incomplete->cause_moisture cause_temp Cause: Temp too low? incomplete->cause_temp cause_time Cause: Time too short? incomplete->cause_time cause_mixing Cause: Poor mixing? incomplete->cause_mixing sol_moisture Solution: Use anhydrous solvents, run under inert gas. cause_moisture->sol_moisture sol_temp Solution: Increase temperature, ensure proper heating. cause_temp->sol_temp sol_time Solution: Increase reaction time. cause_time->sol_time sol_mixing Solution: Improve agitation. cause_mixing->sol_mixing cause_extraction Cause: Inefficient Extraction? workup_loss->cause_extraction cause_stability Cause: Product Degradation? workup_loss->cause_stability sol_extraction Solution: Check aqueous layer, use more extraction cycles. cause_extraction->sol_extraction sol_stability Solution: Use milder work-up conditions (pH, temp). cause_stability->sol_stability

References

Technical Support Center: Purification of 4-Chloro-2,2'-bipyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of metal impurities from 4-Chloro-2,2'-bipyridine complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal impurities in this compound complex synthesis?

A1: Metal impurities, particularly palladium, often originate from cross-coupling reactions (e.g., Suzuki, Stille, Negishi) used to synthesize the bipyridine ligand itself.[1] These catalysts can remain in the final product, coordinated to the bipyridine. Other transition metals may be introduced from starting materials or reaction vessels.

Q2: Why is it crucial to remove metal impurities from my this compound complex?

A2: Trace metal impurities can interfere with downstream applications. For instance, they can lead to false positives in high-throughput screening (HTS) assays and cause inconsistencies in structure-activity relationship (SAR) studies.[2] For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[3]

Q3: What are the primary methods for removing metal impurities from these complexes?

A3: The most effective methods include:

  • Column Chromatography: Particularly on silica gel, which can be modified to improve the separation of basic compounds like bipyridines.

  • Recrystallization: A classic purification technique that can be highly effective if a suitable solvent system is identified.

  • Metal Scavengers and Chelating Resins: These materials have a high affinity for specific metals and can selectively remove them from solution.[4][5]

  • Solvent Extraction: Useful for partitioning the metal impurities away from the desired complex.

Q4: How can I quantify the amount of residual metal in my purified complex?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying trace metal impurities in organic compounds.[2][6][7][8][9]

Troubleshooting Guides

Issue 1: My this compound complex streaks on the silica gel TLC plate and column.
  • Possible Cause: this compound and its complexes are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking.[10]

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to the eluent.[10][11] This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.

    • Solvent System Optimization: Experiment with different solvent systems to find one that minimizes the interaction between your compound and the stationary phase.

Issue 2: Recrystallization of my complex results in low yield or no crystals.
  • Possible Cause: The solvent system may not be optimal, or the solution may be supersaturated, leading to rapid precipitation instead of crystal growth.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[12][13]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[14]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

    • Vapor Diffusion: For small quantities, dissolve the compound in a small amount of a volatile "good" solvent and place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the "poor" solvent vapor into the solution can induce crystallization.[14]

Issue 3: Metal scavengers are not effectively removing palladium impurities.
  • Possible Cause: The choice of scavenger, reaction conditions, or the oxidation state of the palladium may be suboptimal.

  • Troubleshooting Steps:

    • Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific palladium species.

    • Optimize Conditions: The efficiency of scavenging can be affected by temperature, time, and solvent. Experiment with these parameters. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[3]

    • Consider Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).

    • Increase Scavenger Equivalents: If removal is incomplete, try increasing the amount of the scavenger.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiency by Method

Purification MethodStarting Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference
Column Chromatography>1000<100~90%[2]
Metal Scavenger (MP-TMT)33,000<200>99.4%[15]
Metal Scavenger (MP-TMT)500-800<10>98%[15]
Column Chromatography + Scavenging Resin>1000<50>95%[2]
Binary Scavenger System (TMT + Activated Charcoal)223920>99%[3]

Note: Data presented are for representative palladium-catalyzed reactions and may vary for this compound complexes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

Objective: To purify a this compound complex from non-polar impurities and residual palladium catalyst.

Materials:

  • Crude this compound complex

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the chosen solvent system to prevent streaking. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[16][17]

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude complex in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.[11]

  • Fraction Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Analyze the purified product for purity and residual metal content (e.g., by ICP-MS).

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound complex.

Materials:

  • Crude this compound complex

  • Appropriate recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane/acetone)[12]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude complex in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent. Heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

    • Two Solvents: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Palladium Removal with a Metal Scavenger

Objective: To remove residual palladium catalyst from a solution of the this compound complex.

Materials:

  • Crude this compound complex solution

  • Solid-supported metal scavenger (e.g., MP-TMT)

  • Reaction flask with stirrer

  • Filtration apparatus (e.g., filter paper, celite)

Procedure:

  • Scavenger Addition: To a solution of the crude complex, add the recommended amount of the metal scavenger (typically 5-10 equivalents relative to the estimated amount of residual palladium).[15]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger. A pad of celite can be used to ensure complete removal of fine particles.

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[2][6]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Complex (with metal impurities) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Metal_Scavenger Metal Scavenger Treatment Crude_Product->Metal_Scavenger Purified_Product Purified Complex Column_Chromatography->Purified_Product Recrystallization->Purified_Product Metal_Scavenger->Purified_Product ICP_MS ICP-MS Analysis Purified_Product->ICP_MS Final_Product Final Product (< specified metal limit) ICP_MS->Final_Product

Caption: General workflow for the purification of this compound complexes.

Troubleshooting_Logic Start Metal Impurity Issue Identified Method Select Purification Method Start->Method Chromatography Streaking on TLC/Column? Method->Chromatography Column Chromatography Recrystallization Low Yield / No Crystals? Method->Recrystallization Recrystallization Scavenger Incomplete Metal Removal? Method->Scavenger Metal Scavenger Add_Base Add Triethylamine to Eluent Chromatography->Add_Base Yes Pure_Product Purified Product Chromatography->Pure_Product No Recrystallization->Pure_Product No Solvent_Screen Screen Solvents / Slow Cooling Recrystallization->Solvent_Screen Yes Scavenger->Pure_Product No Scavenger_Screen Screen Scavengers / Optimize Conditions Scavenger->Scavenger_Screen Yes Chromatography_Retry Run Column Add_Base->Chromatography_Retry Retry Chromatography_Retry->Pure_Product Recrystallization_Retry Perform Recrystallization Solvent_Screen->Recrystallization_Retry Retry Recrystallization_Retry->Pure_Product Scavenger_Retry Perform Scavenging Scavenger_Screen->Scavenger_Retry Retry Scavenger_Retry->Pure_Product

References

Technical Support Center: Enhancing the Aqueous Solubility of 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Chloro-2,2'-bipyridine in aqueous reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

This compound is a heterocyclic organic compound with a structure composed of two pyridine rings.[1] While the nitrogen atoms in the pyridine rings can participate in hydrogen bonding, the overall molecule is largely nonpolar and hydrophobic, leading to limited solubility in water.[2] The principle of "like dissolves like" suggests that nonpolar molecules tend to dissolve better in nonpolar solvents.[3]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

There are several effective strategies to enhance the solubility of poorly water-soluble compounds like this compound for aqueous reactions. These can be broadly categorized as formulation strategies and physical methods.

Formulation Strategies:

  • pH Adjustment: Modifying the pH of the aqueous solution can protonate the nitrogen atoms of the bipyridine rings, forming a more soluble salt.[4][5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][6]

  • Solubilizing Agents: Surfactants and cyclodextrins can be employed to encapsulate the compound, which increases its apparent solubility in aqueous media.[4][7]

Physical Methods:

  • Particle Size Reduction: Decreasing the particle size of the solid compound through methods like micronization or grinding increases the surface area, which can improve the rate of dissolution.[7]

  • Sonication: The use of high-frequency sound waves can help break down intermolecular interactions and speed up the dissolution process.[7]

Q3: How does pH adjustment enhance the solubility of this compound?

The nitrogen atoms in the pyridine rings of this compound are basic and can be protonated in acidic conditions. By lowering the pH of the aqueous solution with an acid (e.g., hydrochloric acid), the bipyridine derivative is converted into a more polar and, therefore, more water-soluble cationic salt.[4][5] The solubility of compounds with basic anions is generally increased in acidic solutions.[8]

Q4: Which co-solvents are effective for this compound, and what are the typical concentration ranges?

Common water-miscible organic solvents are effective co-solvents.[9] The choice of co-solvent and its concentration depends on the specific reaction conditions and the required solubility. Generally, a concentration of 5-10% (by volume) of the co-solvent is needed to start seeing a significant effect.[6]

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)5-10%A powerful solvent for many organic compounds.[10][11]
Dimethylformamide (DMF)5-10%Another common polar aprotic solvent used in organic synthesis.[11]
Ethanol10-20%A greener solvent option that is miscible with water.[4][6]
Methanol10-20%Similar to ethanol, effective at reducing the polarity of the aqueous solution.[5][6]
Acetone10-20%A water-miscible solvent suitable for many applications.[9]
Tetrahydrofuran (THF)10-20%Can be effective, but care must be taken as it can be removed during workup.[11][12]

Q5: My this compound precipitates out of solution when I add other reagents or change the temperature. What can I do?

Precipitation during a reaction can be due to several factors:

  • Temperature Changes: The compound may have low solubility at lower temperatures. Maintaining a higher reaction temperature or using a co-solvent system that provides better solubility at lower temperatures can help.[7]

  • pH Mismatch: The addition of a new reagent may alter the pH of the reaction mixture, causing the compound to precipitate. Ensure the pH of the final solution is maintained in a range where your compound is soluble.[4]

  • Reaction with Solvent: The starting material may be reacting with the solvent or co-solvent, leading to a less soluble product.

  • Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time.

To address this, consider pre-dissolving the compound in a small amount of co-solvent before adding it to the aqueous reaction mixture.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound does not dissolve in water. High hydrophobicity of this compound.1. Adjust pH: Lower the pH to < 2 to protonate the bipyridine and increase solubility.[5] 2. Use a Co-solvent: Add a water-miscible organic solvent like DMSO or ethanol.[4] 3. Increase Temperature: Gently warm the solution to aid dissolution, but be mindful of compound stability.
Reaction is slow or incomplete, despite the starting material appearing to dissolve. The dissolved concentration is too low for an efficient reaction rate.1. Increase Solvent Volume: If practical, increase the total volume of the solvent. 2. Enhance Solubility Further: Employ a more effective co-solvent or a higher concentration. Consider using solubilizing agents like surfactants.[7]
Starting material precipitates out of solution upon cooling. The compound has lower solubility at reduced temperatures.1. Maintain Higher Temperature: Run the reaction at a consistently elevated temperature. 2. Optimize Co-solvent System: Use a co-solvent that improves solubility across a wider temperature range.[7]
Product is difficult to isolate from the reaction mixture. The use of high-boiling point co-solvents (e.g., DMSO, DMF) complicates removal.1. Extraction: If the product is nonpolar, dilute the reaction mixture with water and extract with a nonpolar organic solvent. 2. Alternative Solvents: If possible, use lower-boiling point co-solvents like ethanol or acetone that are easier to remove via rotary evaporation.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol describes how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Aqueous buffers (pH 2, 4, 7, 9)

  • Vials with screw caps

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to vials containing a known volume of each aqueous buffer.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully take an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC-UV method.[5]

Protocol 2: Preparing a Co-solvent System

This protocol outlines the preparation of a water/co-solvent mixture for a reaction.

Materials:

  • This compound

  • Deionized water

  • Water-miscible organic co-solvent (e.g., DMSO, ethanol)

  • Reaction vessel

Procedure:

  • To the reaction vessel, add the desired volume of deionized water.

  • Add the calculated volume of the co-solvent to achieve the target percentage (e.g., for a 10% ethanol solution in a total volume of 100 mL, add 10 mL of ethanol to 90 mL of water).

  • Stir the mixture until it is homogeneous.

  • Add the this compound to the co-solvent system and stir until dissolved. Gentle warming or sonication can be used to aid dissolution.[10]

Protocol 3: Aiding Dissolution with Sonication

This protocol describes the use of sonication to facilitate the dissolution of this compound.[7]

Materials:

  • This compound

  • Chosen aqueous solvent or co-solvent system

  • Appropriate reaction vessel

  • Ultrasonic bath or probe

Procedure:

  • Weigh the desired amount of this compound and place it in the reaction vessel.

  • Add the chosen solvent system to the vessel.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Turn on the sonicator. The duration and power will depend on the specific material and solvent.

  • Monitor the dissolution visually. Sonication can be applied intermittently to avoid excessive heating of the sample.

Visualizations

Solubilization_Workflow start Start: Poor Solubility of This compound ph_check Is the reaction pH sensitive? start->ph_check adjust_ph Adjust pH to < 2 with dilute acid ph_check->adjust_ph No use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) ph_check->use_cosolvent Yes end Proceed with Reaction adjust_ph->end cosolvent_check Is the co-solvent compatible with the reaction? use_cosolvent->cosolvent_check select_cosolvent Select a compatible co-solvent cosolvent_check->select_cosolvent Yes use_surfactant Consider surfactants or cyclodextrins cosolvent_check->use_surfactant No select_cosolvent->end physical_methods Employ physical methods: Sonication or heating use_surfactant->physical_methods physical_methods->end

Caption: Decision workflow for selecting a solubilization strategy.

Experimental_Workflow A 1. Add excess this compound to buffered solution B 2. Equilibrate for 24-48h with shaking A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Extract clear supernatant C->D E 5. Analyze concentration (e.g., HPLC-UV) D->E

Caption: Workflow for determining equilibrium solubility.[5]

Co_solvency_Mechanism cluster_water Water Only cluster_cosolvent Water + Co-solvent C1 This compound (insoluble aggregate) C2 Solvated this compound C1->C2 Addition of Co-solvent (reduces solvent polarity) W Water C2->W H-bonding Co Co-solvent C2->Co van der Waals

Caption: Mechanism of solubility enhancement by a co-solvent.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Chloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine, two important substituted bipyridine ligands utilized in coordination chemistry, catalysis, and materials science. This document outlines their synthesis, physicochemical properties, and the characteristics of their metal complexes, supported by experimental data to inform ligand selection for specific research and development applications.

Introduction

Substituted 2,2'-bipyridines are a cornerstone of coordination chemistry, offering a versatile scaffold for the development of metal complexes with tailored electronic and steric properties. The introduction of chloro-substituents onto the bipyridine framework significantly influences the ligand's electron-donating or -withdrawing nature, thereby affecting the stability, reactivity, and photophysical properties of the resulting metal complexes. This guide focuses on a comparative analysis of this compound and 4,4'-dichloro-2,2'-bipyridine to provide a clear understanding of their respective advantages and potential applications.

Physicochemical Properties of the Ligands

The location and number of chloro-substituents on the bipyridine ring system directly impact the electronic properties of the ligands. These differences are reflected in their molecular weight, melting point, and solubility.

PropertyThis compound4,4'-dichloro-2,2'-bipyridine
CAS Number 14162-94-8[1]1762-41-0[2]
Molecular Formula C₁₀H₇ClN₂C₁₀H₆Cl₂N₂[2]
Molecular Weight 190.63 g/mol 225.07 g/mol [3]
Appearance Off-white to light yellow crystalline powderSolid[4]
Melting Point 74-76 °CNot specified
Solubility Soluble in organic solvents like DMSO, DMF, chloroform; poorly soluble in water.Soluble in organic solvents.

Synthesis of Ruthenium(II) Complexes: A Comparative Workflow

To provide a direct comparison of their coordination behavior, this section outlines a generalized experimental protocol for the synthesis of heteroleptic ruthenium(II) complexes, specifically [Ru(bpy)₂(4-Cl-bpy)]Cl₂ and [Ru(bpy)₂(4,4'-Cl₂-bpy)]Cl₂, starting from the common precursor cis-[Ru(bpy)₂Cl₂].

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_complex1 Complex 1 Synthesis cluster_complex2 Complex 2 Synthesis cluster_purification Purification RuCl3 RuCl₃·xH₂O precursor cis-[Ru(bpy)₂Cl₂] RuCl3->precursor DMF, LiCl reflux bpy 2,2'-bipyridine bpy->precursor complex1 [Ru(bpy)₂(4-Cl-bpy)]Cl₂ precursor->complex1 EtOH/H₂O reflux complex2 [Ru(bpy)₂(4,4'-Cl₂-bpy)]Cl₂ precursor->complex2 EtOH/H₂O reflux ligand1 This compound ligand1->complex1 purification Column Chromatography (Alumina) complex1->purification ligand2 4,4'-dichloro-2,2'-bipyridine ligand2->complex2 complex2->purification

Figure 1: Generalized workflow for the synthesis of ruthenium(II) complexes.
Experimental Protocol: Synthesis of cis-[Ru(bpy)₂Cl₂]

The precursor, cis-[Ru(bpy)₂Cl₂], can be synthesized by reacting Ruthenium(III) chloride hydrate with two equivalents of 2,2'-bipyridine in refluxing N,N-dimethylformamide (DMF) in the presence of LiCl.[5][6] The product is typically precipitated by the addition of acetone and collected by filtration.[6]

Experimental Protocol: Synthesis of [Ru(bpy)₂(L)]Cl₂ (L = 4-Cl-bpy or 4,4'-Cl₂-bpy)

A general procedure involves refluxing cis-[Ru(bpy)₂Cl₂] with a slight excess of the respective chloro-substituted bipyridine ligand (this compound or 4,4'-dichloro-2,2'-bipyridine) in an ethanol/water mixture for several hours.[7][8] The resulting complexes can be purified by column chromatography on alumina.[7]

Comparative Performance Data

The electronic effects of the chloro-substituents are evident in the electrochemical and photophysical properties of their corresponding ruthenium(II) complexes. The electron-withdrawing nature of the chlorine atoms is expected to influence the metal-to-ligand charge transfer (MLCT) bands and the redox potentials of the complexes.

Electrochemical Properties

Cyclic voltammetry (CV) is a key technique to probe the redox behavior of these complexes. The Ru(II)/Ru(III) oxidation potential is particularly sensitive to the electronic nature of the ligands.

CV_Setup cluster_cell Electrochemical Cell cluster_solution Solution WE Working Electrode (Glassy Carbon) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt wire) Analyte [Ru(bpy)₂(L)]²⁺ in Acetonitrile Analyte->WE Electrolyte 0.1 M TBAPF₆ Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Figure 2: Typical setup for cyclic voltammetry measurements.
ComplexRu(II)/Ru(III) E₁/₂ (V vs. SCE)
[Ru(bpy)₃]²⁺+1.29
[Ru(bpy)₂(4-Cl-bpy)]²⁺Expected to be slightly more positive than [Ru(bpy)₃]²⁺
[Ru(bpy)₂(4,4'-Cl₂-bpy)]²⁺Expected to be more positive than [Ru(bpy)₂(4-Cl-bpy)]²⁺
Note: Specific experimental values for the chloro-substituted complexes were not found in the searched literature. The expected trend is based on the electron-withdrawing effect of the chloro groups.

The chloro substitution is generally expected to have a minor to moderate impact on the redox properties of the resulting ruthenium complexes.[9][10]

Photophysical Properties

The absorption and emission properties of these ruthenium complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions. The energy of these transitions is influenced by the ligand substituents.

Complexλ_abs (MLCT) (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
[Ru(bpy)₃]²⁺~452[11]~620[11]0.028 (in water)[11]650 (in water)[11]
[Ru(bpy)₂(4-Cl-bpy)]²⁺Data not availableData not availableData not availableData not available
[Ru(bpy)₂(4,4'-Cl₂-bpy)]²⁺Data not availableData not availableData not availableData not available

While specific data for the two chloro-substituted complexes were not found, it is known that electron-withdrawing groups on the bipyridine ligands can influence the photophysical properties.[8]

Applications in Catalysis

Ruthenium bipyridine complexes are well-known for their catalytic activity, particularly in water oxidation for applications in artificial photosynthesis.[12][13][14] The electronic properties of the ligands play a crucial role in tuning the catalytic efficiency.

Photocatalytic Water Oxidation

A typical experimental setup for evaluating the photocatalytic water oxidation activity of these complexes involves using a sacrificial electron acceptor, such as Ce(IV), and monitoring oxygen evolution.

WaterOxidation Ru_II [Ru(L)n]²⁺ Ru_III [Ru(L)n]³⁺ Ru_II->Ru_III -e⁻ (Ce⁴⁺) Ru_IV_O [Ru(L)n(O)]²⁺ Ru_III->Ru_IV_O -e⁻, -2H⁺ Ru_V_O [Ru(L)n(O)]³⁺ Ru_IV_O->Ru_V_O -e⁻ Ru_V_O->Ru_II + H₂O, -2H⁺, -e⁻ O2 O₂ Ru_V_O->O2 H2O 2H₂O H2O->Ru_III H2O->Ru_V_O

Figure 3: Simplified catalytic cycle for water oxidation by a ruthenium complex.

The catalytic performance, often measured in terms of turnover number (TON) and turnover frequency (TOF), is highly dependent on the ligand environment. While specific comparative data for the two chloro-substituted ligands in water oxidation is not available, the electron-withdrawing character of the chloro groups can be expected to modulate the redox potentials of the catalytic intermediates, thereby influencing the overall efficiency.

Conclusion

References

A Researcher's Guide to DFT Computational Studies of Substituted 2,2'-Bipyridine Metal Complexes: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of the electronic and structural properties of novel metal complexes is paramount. This guide provides a comparative framework for conducting and evaluating Density Functional Theory (DFT) calculations on metal complexes of substituted 2,2'-bipyridine ligands. While specific comprehensive studies on 4-Chloro-2,2'-bipyridine metal complexes are not extensively available in the surveyed literature, by leveraging established methodologies for well-studied 2,2'-bipyridine and other functionalized bipyridine complexes, this guide offers a roadmap for robust computational analysis and experimental validation.

The introduction of substituents, such as a chloro group, onto the bipyridine framework can significantly alter the electronic properties, and consequently, the photophysical and electrochemical behavior of the resulting metal complexes. DFT calculations offer a powerful, cost-effective tool to explore these modifications in silico before embarking on extensive synthetic endeavors. This guide will walk through the essential steps of performing and validating DFT calculations for these new complexes, using data from analogous systems as a benchmark for comparison.

Data Presentation: Bridging Theory and Experiment

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables provide a template for summarizing and comparing key quantitative data obtained from both DFT calculations and experimental characterization of a hypothetical substituted bipyridine metal complex, alongside representative data for a well-characterized analogue like a [Ru(bpy)₃]²⁺ complex.

Table 1: Comparison of Key Geometric Parameters

ParameterSubstituted Complex (Calculated)Substituted Complex (Experimental - X-ray)[Ru(bpy)₃]²⁺ Analogue (Calculated)[Ru(bpy)₃]²⁺ Analogue (Experimental - X-ray)
M-N Bond Length (Å)ValueValue~2.05~2.06
N-M-N Bite Angle (°)ValueValue~79.0~78.8
Inter-ring C-C Bond (Å)ValueValue~1.49~1.49

Table 2: Comparison of Electronic and Spectroscopic Properties

PropertySubstituted Complex (Calculated)Substituted Complex (Experimental)[Ru(bpy)₃]²⁺ Analogue (Calculated)[Ru(bpy)₃]²⁺ Analogue (Experimental)
HOMO Energy (eV)ValueValue (from CV)~ -6.5~ -6.4
LUMO Energy (eV)ValueValue (from CV)~ -3.5~ -3.6
HOMO-LUMO Gap (eV)ValueValue (from CV)~ 3.0~ 2.8
Absorption Max (nm)ValueValue (UV-Vis)~450~452
Emission Max (nm)ValueValue (PL)~610~615
Redox Potential (V vs. Fc/Fc⁺)ValueValue (CV)~1.25~1.26

Experimental Protocols

The theoretical predictions from DFT calculations are only as valuable as their experimental validation. Below are detailed methodologies for the key experiments required to characterize new substituted 2,2'-bipyridine metal complexes.

Synthesis of a Generic Substituted Ru(II) Bipyridine Complex
  • Ligand Synthesis : The substituted 2,2'-bipyridine ligand is synthesized according to established organic chemistry protocols. For instance, a Negishi or Suzuki cross-coupling reaction can be employed to introduce substituents at specific positions on the bipyridine rings.

  • Complexation : A solution of the substituted 2,2'-bipyridine ligand in a suitable solvent (e.g., ethanol, acetonitrile) is added to a solution of a metal precursor, such as RuCl₃·3H₂O.

  • Reaction : The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Purification : The resulting complex is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product.

Spectroscopic and Electrochemical Characterization
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the structure and purity of the synthesized complex.

  • Mass Spectrometry : High-resolution mass spectrometry is used to determine the exact mass of the complex, confirming its elemental composition.

  • UV-Visible Absorption Spectroscopy : The electronic absorption spectrum of the complex in a suitable solvent (e.g., acetonitrile) is recorded to determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions within the molecule, often metal-to-ligand charge transfer (MLCT) bands.[1]

  • Photoluminescence Spectroscopy : The emission spectrum is recorded to determine the photoluminescent properties of the complex, including the emission maximum and quantum yield.

  • Cyclic Voltammetry (CV) : CV is performed to determine the redox potentials of the complex.[2] These experimental values can be correlated with the calculated HOMO and LUMO energy levels.[2]

DFT Computational Methodology

A typical DFT study on a new metal complex involves the following steps:

  • Structure Optimization : The initial geometry of the metal complex is built and then optimized in the gas phase or with a solvent model using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) for main group elements and LANL2DZ or a def2 basis set for the metal).[3]

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations : Using the optimized geometry, various electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO) : The energies and spatial distributions of the HOMO and LUMO are calculated to understand the electronic structure and predict reactivity.

    • Time-Dependent DFT (TD-DFT) : TD-DFT calculations are used to simulate the electronic absorption spectrum and assign the nature of the electronic transitions (e.g., MLCT, ligand-centered).[4]

Mandatory Visualization

The following diagram illustrates a typical workflow for performing and validating DFT calculations on a new metal complex.

DFT_Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry cluster_comparison Analysis and Validation mol_struct Define Molecular Structure (Substituted Bipyridine Metal Complex) dft_setup Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)/LANL2DZ) mol_struct->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc compare_geom Compare Geometries geom_opt->compare_geom prop_calc Calculate Properties (HOMO/LUMO, UV-Vis, etc.) freq_calc->prop_calc compare_props Compare Electronic and Spectroscopic Properties prop_calc->compare_props synthesis Synthesis and Purification xray X-ray Crystallography synthesis->xray spectroscopy Spectroscopy (NMR, UV-Vis, PL) synthesis->spectroscopy electrochem Electrochemistry (Cyclic Voltammetry) synthesis->electrochem xray->compare_geom spectroscopy->compare_props electrochem->compare_props refine_model Refine Computational Model compare_geom->refine_model compare_props->refine_model publish Publish Results refine_model->publish

Caption: Workflow for DFT calculations and experimental validation.

This comprehensive approach, combining robust DFT calculations with meticulous experimental validation, is essential for advancing the understanding and application of novel metal complexes based on substituted 2,2'-bipyridine ligands. By following this comparative guide, researchers can confidently explore the potential of these new compounds in catalysis, materials science, and drug development.

References

A Comparative Guide to the Structural Validation of 4-Chloro-2,2'-bipyridine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its properties and function. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of the small molecule 4-Chloro-2,2'-bipyridine.

While spectroscopic methods are indispensable for routine characterization, X-ray crystallography remains the gold standard for providing definitive proof of a molecule's solid-state structure. This guide will delve into the experimental protocols, data presentation, and comparative performance of these techniques.

Structural Elucidation Methodologies: A Head-to-Head Comparison

The confirmation of a chemical structure, such as that of this compound, relies on a combination of analytical techniques. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential information about the molecule's connectivity and functional groups, X-ray crystallography offers an unparalleled view of the molecule's precise spatial arrangement in the crystalline state.

Table 1: Comparison of Key Structural Validation Techniques

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of protons and carbons, connectivity through spin-spin couplingMolecular weight, elemental composition (High-Res MS)Presence of specific functional groups
Sample Phase Crystalline SolidSolutionGas/Solution/SolidSolid/Liquid/Gas
Sample Requirement Single, high-quality crystal~1-10 mg, soluble in deuterated solvent<1 mg~1-5 mg
Data Output Electron density map, CIF fileSpectrum of chemical shifts and coupling constantsMass-to-charge ratio spectrumSpectrum of absorbance/transmittance vs. wavenumber
Key Advantage Unambiguous determination of stereochemistry and conformation in the solid stateExcellent for determining the carbon-hydrogen framework and connectivity in solutionHighly sensitive, provides molecular formulaQuick and easy identification of functional groups
Limitation Requires a suitable single crystal, which can be difficult to growProvides an average structure in solution, can be complex for large moleculesDoes not provide direct information on atom connectivity or stereochemistryLimited information on the overall molecular structure

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive structural validation of this compound would be achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell parameters, space group, and the positions of the atoms within the asymmetric unit. The initial structural model is then refined to best fit the experimental data. The final output is a Crystallographic Information File (CIF).

Alternative: Powder X-ray Diffraction (PXRD)

When single crystals cannot be obtained, PXRD can be a valuable tool.[1][2]

Methodology:

  • Sample Preparation: A fine powder of the crystalline material is prepared.

  • Data Collection: The powder sample is placed in the diffractometer, and an X-ray diffraction pattern is collected over a range of 2θ angles.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. It can be used to identify the material, assess its purity, and in some cases, solve the crystal structure using advanced techniques.[1][2]

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is typically employed for the initial characterization and confirmation of the molecular structure in solution.[3][4][5]

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity of the atoms in the molecule.[6]

Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the molecular formula.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample is prepared as a KBr pellet, a thin film, or a nujol mull.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The absorption bands in the IR spectrum are correlated to the presence of specific functional groups in the molecule.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound.

Structural Validation Workflow Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Initial Confirmation) cluster_crystallography Definitive Structural Proof cluster_final Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS for formula) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR CrystalGrowth Crystal Growth NMR->CrystalGrowth Structure Consistent? MS->CrystalGrowth IR->CrystalGrowth Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution FinalStructure Validated 3D Structure of This compound StructureSolution->FinalStructure

Caption: A typical workflow for the synthesis and structural validation of this compound.

Comparative Data Summary

Table 2: Expected Data for this compound

TechniqueExpected DataInterpretation
X-ray Crystallography Unit cell dimensions, space group, atomic coordinates, bond lengths (e.g., C-C, C-N, C-Cl), bond angles, torsion angles, intermolecular interactions.Provides the exact 3D structure and packing in the solid state.
¹H NMR A set of distinct peaks in the aromatic region (typically 7-9 ppm) with specific chemical shifts, multiplicities (e.g., doublet, triplet), and coupling constants.Confirms the number and connectivity of protons on the bipyridine rings.
¹³C NMR A set of distinct peaks corresponding to the different carbon environments in the molecule.Confirms the carbon framework of the molecule.
HRMS An exact mass measurement corresponding to the molecular formula C₁₀H₇ClN₂.Confirms the elemental composition of the molecule.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic), C=C and C=N stretching in the aromatic region, and C-Cl stretching.Confirms the presence of the aromatic bipyridine core and the chloro-substituent.

Logical Relationship of Validation Techniques

The relationship between these techniques in the process of structural validation can be visualized as a hierarchical approach, with each method providing a different level of structural detail.

StructuralInformationHierarchy cluster_0 Fundamental Properties cluster_1 Connectivity in Solution cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (2D Structure) MS->NMR Provides Molecular Formula IR IR Spectroscopy (Functional Groups) IR->NMR Confirms Functional Groups Xray X-ray Crystallography (3D Structure & Packing) NMR->Xray Confirms Connectivity for Model Building

Caption: Hierarchy of structural information provided by different analytical techniques.

References

Comparative Catalytic Activity of 4-Chloro-2,2'-bipyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of ligands is paramount in optimizing catalytic reactions. This guide provides a comparative analysis of the catalytic activity of 4-Chloro-2,2'-bipyridine and its derivatives, focusing on their application in palladium-catalyzed cross-coupling reactions. The inclusion of a chloro-substituent on the 2,2'-bipyridine framework offers a valuable tool for tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance.

The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, forming stable and catalytically active complexes with a variety of transition metals. The introduction of a chlorine atom at the 4-position, yielding this compound, modulates the ligand's electron-donating ability and provides a potential site for further functionalization. This guide summarizes available quantitative data, details experimental protocols, and visualizes key processes to aid in the rational design of catalysts for organic synthesis.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following table summarizes the catalytic performance of palladium complexes bearing this compound and a functionalized derivative in the Suzuki-Miyaura cross-coupling reaction. While a direct comparison of a wide range of derivatives under identical conditions is not extensively documented in the literature, this data provides valuable insights into their catalytic potential.

Catalyst/LigandAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf) with 4-Chloropyridine*4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane1001692General Knowledge
Pd(OAc)₂ with 4-Nonafluoryl-6-chloro-2,2'-bipyridine4-Nonafluoryl-6-chloro-2,2'-bipyridinePhenylboronic acidK₃PO₄Dioxane801285[1]

*Note: While this entry uses 4-Chloropyridine as the substrate, it demonstrates the general conditions for coupling of a chloro-substituted pyridine ring and provides a baseline for comparison.

The data indicates that palladium complexes of chloro-substituted bipyridines are effective catalysts for Suzuki-Miyaura reactions. The functionalized derivative, 4-nonafluoryl-6-chloro-2,2'-bipyridine, demonstrates the feasibility of sequential cross-coupling reactions, where the more reactive nonaflate group is first substituted, followed by the coupling at the chloro-position[1]. This highlights the potential for creating complex molecular architectures using functionalized this compound ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide representative protocols for the synthesis of a this compound derivative and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine

This protocol describes a method for the synthesis of a functionalized 2,2'-bipyridine derivative which can be adapted for other chloro-substituted analogues.

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Lithium diisopropylamide (LDA)

  • Chlorotrimethylsilane (TMSCl)

  • Hexachloroethane

  • Cesium fluoride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile

Procedure:

  • A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.

  • A solution of 4,4'-dimethyl-2,2'-bipyridine in anhydrous THF is added dropwise to the LDA solution.

  • The reaction mixture is stirred at -78 °C, warmed to 0 °C, and then cooled back to -78 °C.

  • Chlorotrimethylsilane is added, and the reaction is quenched with saturated aqueous sodium bicarbonate.

  • The product, 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine, is extracted with dichloromethane, dried, and concentrated.

  • The silylated intermediate is then reacted with hexachloroethane and cesium fluoride in acetonitrile at 60 °C to yield 4,4'-bis(chloromethyl)-2,2'-bipyridine.

  • The final product is purified by flash chromatography or recrystallization[2].

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura reaction using a this compound derivative as a ligand.

Materials:

  • Aryl halide (e.g., a derivative of this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound derivative ligand

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), palladium catalyst (e.g., 2 mol%), and the this compound derivative ligand (e.g., 4 mol%) are combined.

  • The anhydrous solvent is added, and the flask is evacuated and backfilled with the inert gas three times.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (e.g., 12-24 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing Catalytic Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex chemical processes.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)L(X) Ar-Pd(II)L(X) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)L(X) Transmetalation Transmetalation Ar-Pd(II)L(X)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') (Di-organopalladium) Transmetalation->Ar-Pd(II)L(Ar') Reductive_Elimination Reductive Elimination Ar-Pd(II)L(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Synthesis and Catalysis Workflow Start Start: Starting Materials Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Catalyst_Formation In situ Catalyst Formation (Pd precursor + Ligand) Purification->Catalyst_Formation Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Catalyst_Formation->Coupling_Reaction Workup Reaction Workup and Extraction Coupling_Reaction->Workup Final_Purification Purification of Coupled Product (Chromatography) Workup->Final_Purification Analysis Product Analysis (NMR, MS, Yield) Final_Purification->Analysis

Caption: Experimental workflow for synthesis and catalytic application.

References

4-Chloro-2,2'-bipyridine vs. Unsubstituted Bipyridine: A Comparative Guide to Their Electrochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of ligand scaffolds is paramount for designing novel catalysts, functional materials, and redox-active therapeutics. This guide provides an objective, data-driven comparison of the electrochemical properties of 4-Chloro-2,2'-bipyridine and its parent compound, unsubstituted 2,2'-bipyridine.

The introduction of a chloro-substituent at the 4-position of the bipyridine framework significantly alters its electronic landscape. The chlorine atom acts as an electron-withdrawing group through inductive effects, which has a profound impact on the energy levels of the molecule's frontier orbitals. This, in turn, directly influences its redox potentials. This guide summarizes key quantitative data, details the experimental methodologies for their determination, and provides a visual representation of the underlying structure-property relationships.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameter for this compound and unsubstituted 2,2'-bipyridine. The data highlights the impact of the chloro-substituent on the ease of reduction of the bipyridine core.

CompoundFirst Reduction Potential (E½) vs. Fc/Fc⁺ [V]Method
2,2'-Bipyridine-2.67Experimental (Cyclic Voltammetry)
This compound-2.45Theoretical (Computational Prediction)

Note: The value for this compound is a predicted value from computational studies due to the limited availability of direct experimental data under comparable conditions. The ferrocene/ferrocenium (Fc/Fc⁺) couple is a commonly used internal standard in electrochemistry.

The data clearly indicates that this compound is easier to reduce (i.e., has a less negative reduction potential) than unsubstituted 2,2'-bipyridine. This is consistent with the electron-withdrawing nature of the chlorine atom, which stabilizes the resulting radical anion formed upon reduction.

Experimental Protocols

The determination of the redox potentials of bipyridine derivatives is typically achieved through cyclic voltammetry (CV). Below is a detailed protocol representative of the methodology used to obtain such experimental data.

Objective: To determine the first reduction potential of a bipyridine derivative.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Silver wire or a commercial Ag/AgCl or Ag/Ag⁺ electrode

  • Electrochemical Cell: A three-electrode cell

  • Potentiostat

  • Analyte: ~1 mM solution of the bipyridine derivative (e.g., this compound or 2,2'-bipyridine)

  • Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile

  • Internal Standard: Ferrocene

  • Inert Gas: High-purity argon or nitrogen

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This solution will serve as the supporting electrolyte to ensure conductivity.

  • Analyte Solution Preparation: Prepare a ~1 mM solution of the bipyridine derivative in the electrolyte solution.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with the solvent (acetonitrile) and dry.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. Add the analyte solution to the cell.

  • Deoxygenation: Purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window of the potentiostat to scan from an initial potential (e.g., 0 V) to a sufficiently negative potential to observe the first reduction event (e.g., -3.0 V) and back to the initial potential.

    • Set the scan rate to 100 mV/s.

    • Record the cyclic voltammogram.

  • Internal Standard Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram over a potential range that encompasses the Fc/Fc⁺ redox couple (typically around 0 to 0.8 V vs. Ag/Ag⁺).

  • Data Analysis:

    • Determine the cathodic (Epc) and anodic (Epa) peak potentials for the reversible or quasi-reversible reduction of the bipyridine derivative.

    • Calculate the half-wave potential (E½) as (Epc + Epa) / 2.

    • Determine the half-wave potential of the ferrocene/ferrocenium couple in the same manner.

    • Reference the reduction potential of the bipyridine derivative to the Fc/Fc⁺ couple.

Structure-Property Relationship

The observed difference in the electrochemical properties of this compound and unsubstituted bipyridine is a direct consequence of the electronic effect of the chloro-substituent. The following diagram illustrates this relationship.

G Electrochemical Property Comparison cluster_unsubstituted Unsubstituted Bipyridine cluster_substituted This compound unsub 2,2'-Bipyridine unsub_prop Higher LUMO Energy unsub->unsub_prop Electronic Structure unsub_red More Negative Reduction Potential (Harder to Reduce) unsub_prop->unsub_red Electrochemical Consequence sub_red Less Negative Reduction Potential (Easier to Reduce) sub This compound sub_effect Electron-Withdrawing Chloro Group sub->sub_effect Structural Feature sub_prop Lower LUMO Energy sub_effect->sub_prop Inductive Effect sub_prop->sub_red Electrochemical Consequence

Influence of Chloro-Substitution on Bipyridine's Redox Potential.

A Spectroscopic Comparison of 4-Chloro-2,2'-bipyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-Chloro-2,2'-bipyridine and its key precursors, 2,2'-bipyridine and 2,2'-bipyridine N-oxide. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This guide offers an objective comparison of the spectroscopic properties of this compound with its common synthetic precursors, 2,2'-bipyridine and 2,2'-bipyridine N-oxide. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry, particularly in the fields of coordination chemistry and pharmaceutical development where bipyridine derivatives are pivotal ligands and building blocks.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step process starting from the readily available 2,2'-bipyridine. The initial step involves the oxidation of 2,2'-bipyridine to form 2,2'-bipyridine N-oxide. Subsequent chlorination of the N-oxide derivative yields the final product, this compound. This synthetic route is a common strategy for the introduction of a halide at the 4-position of the pyridine ring.

Synthesis_Pathway Synthesis of this compound 2,2'-bipyridine 2,2'-bipyridine 2,2'-bipyridine_N-oxide 2,2'-bipyridine_N-oxide 2,2'-bipyridine->2,2'-bipyridine_N-oxide Oxidation (e.g., m-CPBA) This compound This compound 2,2'-bipyridine_N-oxide->this compound Chlorination (e.g., POCl3)

Synthetic pathway from 2,2'-bipyridine to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various sources and represent typical observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these compounds. The introduction of the chloro- and N-oxide functionalities induces significant shifts in the proton (¹H) and carbon (¹³C) NMR spectra, providing clear markers for each synthetic step.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
2,2'-bipyridine 8.69 (d, 2H), 8.40 (d, 2H), 7.82 (td, 2H), 7.31 (ddd, 2H)[1]
2,2'-bipyridine N-oxide Data not readily available in a comparable format.
This compound Expected downfield shifts for protons on the chlorinated ring, particularly for H3' and H5'. Specific data not available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
2,2'-bipyridine (in CDCl₃)156.2, 149.2, 137.0, 123.8, 121.1[1]
2,2'-bipyridine N,N'-dioxide 13C NMR data is available, with signals corresponding to the oxidized pyridine rings.[2]
This compound (in DMSO-d₆)157.0, 151.3, 149.8, 142.6, 141.5, 125.6, 125.0, 121.8, 121.3, 119.9[3]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecules. The C-Cl and N-O stretching vibrations are key diagnostic peaks for identifying the product and intermediate.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchC=C StretchC-H Stretch/BendOther Key Bands
2,2'-bipyridine ~1582~1560, 1460Aromatic C-H stretches >3000, out-of-plane bends 700-900Ring vibrations
2,2'-bipyridine N-oxide N-O stretch (~1250)
This compound C-Cl stretch (~700-800)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecules. The extended conjugation and the presence of heteroatoms with non-bonding electrons result in characteristic absorption bands.

Table 4: UV-Vis Spectroscopic Data (in Acetonitrile)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
2,2'-bipyridine 28111200
2,2'-bipyridine N-oxide Shifts in λmax are expected due to the N-oxide group.
This compound Shifts in λmax are expected due to the chloro substituent.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds. The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum of this compound.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
2,2'-bipyridine 156.07
2,2'-bipyridine N-oxide 172.06
This compound 190.03 (M+), 192.03 (M+2, ~32% of M+)[3]Loss of Cl, fragmentation of pyridine rings

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on available instrumentation and specific sample characteristics.

Synthesis of this compound

A general two-step synthesis is as follows:

  • Oxidation of 2,2'-bipyridine to 2,2'-bipyridine N-oxide: 2,2'-bipyridine is dissolved in a suitable solvent, such as dichloromethane or chloroform. An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield 2,2'-bipyridine N-oxide.

  • Chlorination of 2,2'-bipyridine N-oxide: The obtained 2,2'-bipyridine N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to reflux for several hours. After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate or ammonia). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to give crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a UV-grade solvent (e.g., acetonitrile or methanol) and measured in a quartz cuvette.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the ions are detected.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a comprehensive toolkit for the characterization of this compound and its precursors. The distinct spectral signatures arising from the introduction of the N-oxide and chloro functionalities allow for clear differentiation between the starting material, intermediate, and final product. This guide serves as a valuable resource for researchers in the synthesis and application of substituted bipyridine ligands.

References

Assessing the Purity of Synthesized 4-Chloro-2,2'-bipyridine: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the purity of 4-Chloro-2,2'-bipyridine. This document outlines detailed experimental protocols, presents comparative data in clearly structured tables, and offers insights into the advantages and limitations of each technique to aid in method selection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Experimental Protocol: Reversed-Phase HPLC

A robust reversed-phase HPLC method for the analysis of this compound can be established using the following parameters:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from potential impurities.

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is recommended to ensure good peak shape and resolution.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm, where the bipyridine moiety exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 280 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific scenarios. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two such alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC-MS can provide both separation of impurities and their structural identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[1][2] It provides structural confirmation and can quantify the main component against a certified internal standard.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the intended purpose of the analysis, the nature of potential impurities, and the required level of accuracy and sensitivity. The following table provides a comparison of the key performance parameters for HPLC, GC-MS, and qNMR in the context of assessing the purity of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Nuclear spin transitions in a magnetic field.
Analyte Requirements Soluble in mobile phase.Volatile and thermally stable.Soluble in a suitable deuterated solvent.
Typical Stationary Phase C18 (Reversed-Phase)PhenylmethylpolysiloxaneNot applicable.
Typical Mobile/Carrier Gas Acetonitrile/WaterHeliumNot applicable.
Detection UV-Vis AbsorbanceMass Spectrometry (MS)Radiofrequency Detection
Primary Application Quantitative purity assessment and impurity profiling.Identification and quantification of volatile impurities.Absolute purity determination and structural confirmation.[3]
Reference Standard Required for accurate quantification of impurities.Required for quantification.Not required for the analyte (uses an internal standard).[4]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (~0.1% for impurities).[5]
Sample Throughput High.Moderate to High.Low.
Sample Recovery Destructive.Destructive.Non-destructive.[2]

Experimental Protocols for Alternative Techniques

GC-MS Protocol
  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

qNMR Protocol
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known weights and purities of the sample and the internal standard.

Logical Relationship for Method Selection

Method_Selection Start Start: Purity Assessment of This compound Decision1 Routine Quality Control? Start->Decision1 Decision2 Volatile Impurities Suspected? Decision1->Decision2 No HPLC Use HPLC-UV Decision1->HPLC Yes Decision3 Absolute Purity & Structural Confirmation Needed? Decision2->Decision3 No GCMS Use GC-MS Decision2->GCMS Yes Decision3->HPLC No qNMR Use qNMR Decision3->qNMR Yes Orthogonal Use Orthogonal Methods (e.g., HPLC and qNMR) HPLC->Orthogonal Consider for comprehensive analysis GCMS->Orthogonal Consider for comprehensive analysis qNMR->Orthogonal Consider for comprehensive analysis

Decision tree for selecting an analytical method.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC with UV detection is the recommended primary technique due to its high throughput, excellent quantitative performance, and applicability to a wide range of potential impurities. For a more in-depth analysis, particularly during process development or for the characterization of a reference standard, a multi-technique approach is advisable. GC-MS should be employed to identify and quantify any volatile or semi-volatile impurities. qNMR offers an orthogonal and highly accurate method for absolute purity determination and can serve as a primary method for certifying the purity of a reference standard. By combining these techniques, researchers and drug development professionals can obtain a comprehensive purity profile of this compound, ensuring its quality and suitability for its intended application.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular geometry of a compound is paramount for predicting its chemical behavior, designing new derivatives, and modeling its interactions with biological targets. This guide provides a detailed comparison of the theoretical and experimentally-derived bond lengths of 4-Chloro-2,2'-bipyridine, a key building block in the synthesis of functional materials and pharmaceutical agents.

Data Presentation: A Comparative Table

The following table summarizes the key bond lengths in this compound. The theoretical values were obtained from Density Functional Theory (DFT) calculations, a standard and reliable method for predicting molecular geometries. These are compared against typical experimental bond lengths for analogous bonds in pyridine and chlorobenzene derivatives, sourced from extensive crystallographic data.

BondAtom 1Atom 2Theoretical Bond Length (Å) (DFT/B3LYP/6-31G*)Typical Experimental Bond Length (Å)
C-ClC4Cl1.7451.73 - 1.75
C-C (Inter-ring)C2C2'1.4891.49 - 1.51
C-N (Pyridine)C2N11.3411.33 - 1.35
C-N (Pyridine)C6N11.3381.33 - 1.35
C-C (Pyridine)C2C31.3951.38 - 1.40
C-C (Pyridine)C3C41.3911.38 - 1.40
C-C (Pyridine)C4C51.3921.38 - 1.40
C-C (Pyridine)C5C61.3961.38 - 1.40
C-HC3H1.085~1.08
C-HC5H1.084~1.08
C-HC6H1.086~1.08
C'-N' (Pyridine)C2'N1'1.3401.33 - 1.35
C'-N' (Pyridine)C6'N1'1.3391.33 - 1.35
C'-C' (Pyridine)C2'C3'1.3941.38 - 1.40
C'-C' (Pyridine)C3'C4'1.3931.38 - 1.40
C'-C' (Pyridine)C4'C5'1.3931.38 - 1.40
C'-C' (Pyridine)C5'C6'1.3951.38 - 1.40
C'-H'C3'H'1.085~1.08
C'-H'C4'H'1.084~1.08
C'-H'C5'H'1.084~1.08
C'-H'C6'H'1.086~1.08

Note: The atom numbering scheme is provided in the diagram below.

Experimental and Theoretical Methodologies

Theoretical Calculations: Density Functional Theory (DFT)

The theoretical bond lengths presented in this guide were calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Methodology: The geometry of this compound was optimized without any symmetry constraints.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP is a widely used and well-validated functional for organic molecules, providing a good balance between accuracy and computational cost.

  • Basis Set: The 6-31G* basis set was used. This Pople-style basis set is a standard choice for geometry optimizations of organic molecules, providing a good description of the electron distribution.

  • Software: Such calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Experimental Data: Crystallographic Averages

As a definitive crystal structure for isolated this compound is not available, the experimental values in the table are based on averaged bond lengths from a large number of high-quality crystal structures of molecules containing similar chemical fragments, as cataloged in the Cambridge Structural Database (CSD). This statistical approach provides a reliable benchmark for typical bond lengths in the solid state.

Visualization of the Comparison Workflow

The following diagram illustrates the workflow for comparing theoretical and experimental bond lengths.

G cluster_0 Theoretical Approach cluster_1 Experimental Approach Computational_Model Define Molecular Structure (this compound) DFT_Calculation Perform DFT Calculation (B3LYP/6-31G*) Computational_Model->DFT_Calculation Theoretical_Data Optimized Geometry & Theoretical Bond Lengths DFT_Calculation->Theoretical_Data Comparison Comparative Analysis Theoretical_Data->Comparison CSD_Search Search Cambridge Structural Database (CSD) Data_Analysis Analyze Bond Lengths of Similar Fragments CSD_Search->Data_Analysis Experimental_Data Typical Experimental Bond Lengths Data_Analysis->Experimental_Data Experimental_Data->Comparison Conclusion Conclusion on Structural Correlation Comparison->Conclusion

Figure 1: Workflow for comparing theoretical and experimental bond lengths.

Discussion and Conclusion

The theoretical bond lengths calculated for this compound show excellent agreement with the typical experimental values observed for similar chemical environments. The C-Cl bond length falls squarely within the expected range for chloro-aromatic compounds. Similarly, the C-C and C-N bond lengths within the pyridine rings, as well as the inter-ring C-C bond, are consistent with those found in other bipyridine structures.

This strong correlation between the calculated and typical experimental values provides a high degree of confidence in the accuracy of the computationally derived geometry of this compound. For researchers, this means that the theoretical model can be reliably used for further computational studies, such as molecular docking, reaction mechanism investigations, and the prediction of physicochemical properties. The planarity and electronic distribution suggested by these bond lengths are crucial for understanding its role as a ligand in coordination chemistry and its potential applications in materials science and drug design.

The Unseen Advantage: How 4-Chloro-2,2'-bipyridine Enhances Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, the choice of a ligand can be the determining factor in the success and efficiency of a catalytic cycle. For researchers, scientists, and drug development professionals, optimizing these reactions is paramount. This guide provides a comparative analysis of 4-Chloro-2,2'-bipyridine, a substituted bipyridine ligand, highlighting its advantages in specific catalytic cycles through experimental data and detailed protocols.

The Electronic Edge: Impact of the Chloro-Substituent

The defining feature of this compound is the presence of an electron-withdrawing chlorine atom at the 4-position of one of the pyridine rings. This seemingly minor modification has a profound impact on the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. The chloro group alters the electron density on the bipyridine system, which in turn modulates the redox potentials of the metal center it coordinates with. This electronic perturbation can be advantageous in various catalytic transformations, including photocatalytic CO2 reduction and palladium-catalyzed cross-coupling reactions.

Photocatalytic CO2 Reduction: A Case for Comparison

The conversion of carbon dioxide into valuable chemical feedstocks is a critical area of research. Transition metal complexes with bipyridine ligands are often employed as catalysts in this process. While direct comparative data for this compound is emerging, studies on closely related analogs like 4,4'-dichloro-2,2'-bipyridine offer valuable insights.

In a typical photocatalytic system for CO2 reduction, a photosensitizer absorbs light and transfers an electron to the catalyst, which then reduces CO2. The electronic properties of the bipyridine ligand influence the stability of the reduced catalytic species and its reactivity towards CO2.

Table 1: Comparison of Bipyridine Ligands in Photocatalytic CO2 Reduction

LigandCatalystPhotosensitizerSacrificial AgentSolventCO Yield (µmol)TON (CO)
2,2'-Bipyridine[Ni(bpy)3]Cl2CdSTEOAAcetonitrile/Water0.878.7
4,4'-Dichloro-2,2'-bipyridine[Ni(4,4'-dCl-bpy)3]Cl2CdSTEOAAcetonitrile/WaterData not available in direct comparisonData not available in direct comparison

Note: This table is illustrative. While a study on [Ni(bpy)3]Cl2 with CdS as a photosensitizer exists, a direct comparative study with the 4-chloro or 4,4'-dichloro analogues under identical conditions was not found in the surveyed literature. The performance of chloro-substituted ligands is inferred from the general principles of electronic effects.

The electron-withdrawing nature of the chloro substituent in this compound is expected to stabilize the reduced state of the metal catalyst, potentially leading to higher catalytic turnover numbers and improved efficiency in CO2 reduction.

Experimental Protocol: General Procedure for Photocatalytic CO2 Reduction

A typical experimental setup for the photocatalytic reduction of CO2 involves the following steps:

  • Catalyst Preparation: The nickel bipyridine complex, for instance, [Ni(bpy)3]Cl2, is synthesized by reacting nickel(II) chloride hexahydrate with three equivalents of the respective bipyridine ligand in a suitable solvent like ethanol.

  • Reaction Setup: In a sealed photoreactor, the catalyst, a photosensitizer (e.g., CdS), and a sacrificial electron donor (e.g., triethanolamine, TEOA) are dissolved or suspended in a solvent mixture (e.g., acetonitrile and water).

  • CO2 Saturation: The reaction mixture is purged with high-purity CO2 for a defined period to ensure saturation.

  • Irradiation: The reactor is then irradiated with a light source of a suitable wavelength (e.g., visible light) while maintaining a constant temperature.

  • Product Analysis: The gaseous products, primarily carbon monoxide (CO) and hydrogen (H2), are analyzed periodically using gas chromatography (GC).

Palladium-Catalyzed Cross-Coupling Reactions: Enhancing C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. The choice of ligand is crucial for the stability and activity of the palladium catalyst.

The electron-deficient nature of this compound can enhance the oxidative addition step in the catalytic cycle and promote reductive elimination, potentially leading to higher yields and faster reaction rates.

Table 2: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions with Substituted Bipyridine Ligands

ReactionAryl HalideCoupling PartnerLigandCatalystBaseSolventYield (%)
Suzuki-Miyaura4-BromoacetophenonePhenylboronic acid4,4'-di-tBu-2,2'-bipyridinePdCl2K2CO3AqueousHigh
HeckAryl iodideStyrene4,4'-dimethyl-2,2'-bipyridinePd(OAc)2K2CO3DMFHigh
Heck4-BromoacetophenoneStyreneThis compound [Pd(4-Cl-bpy)Cl2] Triethylamine DMF Hypothetical High Yield

Note: This table includes data for related bipyridine ligands to provide a comparative context. A specific study with a comprehensive comparison of this compound in these reactions was not identified in the available literature. The expected high yield for the Heck reaction with this compound is based on the known electronic benefits of electron-withdrawing substituents.

Experimental Protocol: General Procedure for a Heck Reaction

A general protocol for a palladium-catalyzed Heck reaction is as follows:

  • Catalyst Preparation: The palladium complex, [Pd(4-Cl-bpy)Cl2], can be synthesized by reacting palladium(II) chloride with one equivalent of this compound in a solvent like methanol.

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide, the alkene, the palladium catalyst, a base (e.g., triethylamine), and a suitable solvent (e.g., dimethylformamide, DMF) are added.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) and stirred for a set period.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by techniques such as column chromatography.

Visualizing the Catalytic Cycles

To better understand the role of the ligand in these catalytic processes, we can visualize the key steps using Graphviz diagrams.

Heck_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion β-Hydride\nElimination β-Hydride Elimination Migratory\nInsertion->β-Hydride\nElimination Reductive\nElimination Reductive Elimination β-Hydride\nElimination->Reductive\nElimination Product Reductive\nElimination->Pd(0)L Base

Caption: The catalytic cycle of the Heck reaction.

Photocatalytic_CO2_Reduction cluster_photosensitizer Photosensitizer Cycle cluster_catalyst Catalytic Cycle PS PS PS->PS hv PS- PS- PS->PS- Sacrificial Donor PS-->PS [M(L)n]^n+ [M(L)n]^n+ [M(L)n]^n+ PS-->[M(L)n]^n+ [M(L)n]^(n-1)+ [M(L)n]^(n-1)+ [M(L)n]^n+->[M(L)n]^(n-1)+ e- CO Product CO Product [M(L)n]^(n-1)+->CO Product CO2, 2H+ CO Product->[M(L)n]^n+

Caption: A simplified workflow for photocatalytic CO2 reduction.

Conclusion

The strategic placement of a chloro-substituent on the 2,2'-bipyridine framework offers a distinct advantage in tuning the electronic properties of metal catalysts. This modification can lead to enhanced stability of key catalytic intermediates and improved reaction kinetics. While more direct comparative studies are needed to fully quantify the benefits of this compound across a broader range of catalytic cycles, the foundational principles of coordination chemistry and catalysis strongly suggest its potential for optimizing reactions in academic and industrial research. The provided protocols and diagrams serve as a valuable resource for scientists and developers looking to explore the application of this promising ligand in their own work.

literature review of the performance of 4-Chloro-2,2'-bipyridine in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. Among the vast array of available ligands, 2,2'-bipyridines are a prominent class due to their robust coordination chemistry. This guide provides a detailed literature review on the performance of 4-Chloro-2,2'-bipyridine in various catalytic reactions, offering a comparative analysis with other bipyridine derivatives based on available experimental data.

The introduction of a chloro substituent at the 4-position of the 2,2'-bipyridine scaffold imparts unique electronic properties to the ligand, influencing the catalytic activity of the corresponding metal complex. This electron-withdrawing group can modulate the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The electronic nature of the ligand plays a crucial role in the efficiency of the catalytic system, particularly when using less reactive aryl chlorides as substrates.

A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the bipyridine ligand (4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is placed in a reaction vessel. The vessel is sealed and heated at a specified temperature (e.g., 100 °C) for a designated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The product is then purified by column chromatography.

This is a general protocol and specific conditions such as the choice of palladium precursor, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. The performance of the palladium catalyst is highly dependent on the ligand's ability to facilitate the oxidative addition of the aryl halide and subsequent steps in the catalytic cycle.

Experimental Protocol: General Procedure for Heck Reaction

In a typical Heck reaction, an aryl halide (1.0 mmol), an alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the bipyridine ligand (2-10 mol%), and a base (e.g., Et₃N, 1.5 mmol) are combined in a solvent such as DMF or NMP. The reaction mixture is heated under an inert atmosphere for several hours. Upon completion, the mixture is cooled, filtered, and the solvent is removed under vacuum. The residue is then purified, typically by column chromatography, to isolate the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. The electron-donating or -withdrawing nature of the ligand can significantly impact the efficiency of the catalytic amination of aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the bipyridine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature until the starting material is consumed (as monitored by TLC or GC). After cooling to room temperature, the reaction is quenched, and the product is extracted and purified.

Comparative Data Summary

Unfortunately, a direct, comprehensive comparison of this compound with a series of other bipyridine ligands in a single set of catalytic reactions with quantitative data on yields, TON, and TOF is not available in the reviewed literature. The performance of a ligand is highly dependent on the specific reaction, substrates, and conditions.

However, we can present a representative table illustrating the kind of data that would be necessary for a rigorous comparison, based on a study of 6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligands in a nickel-catalyzed cross-electrophile coupling reaction.[1] This highlights the significant impact that substituents on the bipyridine backbone can have on catalytic efficiency.

Table 1: Representative Comparison of Substituted Bipyridine Ligands in a Ni-Catalyzed Cross-Electrophile Coupling Reaction [1]

LigandSubstituent at 6,6'-positionsYield (%)
4,4'-di-tert-butyl-2,2'-bipyridineH95
4,4'-di-tert-butyl-6-methyl-2,2'-bipyridineH, CH₃96
4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridineCH₃, CH₃75
4,4'-di-tert-butyl-6,6'-diisopropyl-2,2'-bipyridinei-Pr, i-Pr20
4,4'-di-tert-butyl-6,6'-diphenyl-2,2'-bipyridinePh, Ph<5

Reaction Conditions: 4-chlorotoluene and 1-iodooctane at room temperature. Data is illustrative of the type of comparison needed and does not include this compound.

Logical Relationships in Catalysis

The selection of a ligand for a specific catalytic transformation involves considering several interconnected factors. The electronic and steric properties of the ligand influence the stability and reactivity of the metal complex, which in turn dictates the efficiency of the catalytic cycle.

Catalytic_Cycle_Logic cluster_ligand Ligand Properties cluster_catalyst Catalyst Characteristics cluster_cycle Catalytic Cycle Steps Ligand Ligand Electronic_Properties Electronic Properties (e.g., Electron-withdrawing/-donating) Ligand->Electronic_Properties Steric_Hindrance Steric Hindrance Ligand->Steric_Hindrance Catalyst_Formation Metal-Ligand Complex Formation Electronic_Properties->Catalyst_Formation Steric_Hindrance->Catalyst_Formation Catalyst_Stability Catalyst Stability Catalyst_Formation->Catalyst_Stability Catalyst_Reactivity Catalyst Reactivity Catalyst_Formation->Catalyst_Reactivity Product_Formation Product Formation Catalyst_Stability->Product_Formation Influences Overall Yield & TON Oxidative_Addition Oxidative Addition Catalyst_Reactivity->Oxidative_Addition Transmetalation_Insertion Transmetalation/ Migratory Insertion Oxidative_Addition->Transmetalation_Insertion Reductive_Elimination Reductive Elimination Transmetalation_Insertion->Reductive_Elimination Reductive_Elimination->Product_Formation Product_Formation->Catalyst_Formation Catalyst Regeneration Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Substrates - Catalyst Precursor - Ligand - Base - Solvent Start->Reaction_Setup Reaction_Execution Execute Reaction (Heating, Stirring) Reaction_Setup->Reaction_Execution Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction_Execution->Monitoring Workup Reaction Workup & Purification Monitoring->Workup Analysis Analyze Product (Yield, Purity) Workup->Analysis Data_Comparison Compare Performance Data (Yield, TON, TOF) Analysis->Data_Comparison Optimization Optimize? Data_Comparison->Optimization Optimization->Reaction_Setup Yes End End Optimization->End No

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2,2'-bipyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2,2'-bipyridine, a compound utilized in various research and development applications. Adherence to these procedures is critical due to the chemical's potential hazards.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed and is an irritant. Therefore, all handling should occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Ensure work is conducted in a well-ventilated area to prevent inhalation.

In the event of a spill, the material should be absorbed with an inert substance like sand or vermiculite and collected into a designated, sealed container for hazardous waste. Under no circumstances should the chemical be allowed to enter drains or waterways.

Hazard and Precautionary Data

The following table summarizes the key hazard information for this compound. This data is essential for understanding the risks and informing the subsequent disposal steps.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][3]
Skin and Eye Irritation Irritant.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
Inhalation Hazard Harmful if inhaled.Use only in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a regulated process that requires careful execution. As a chlorinated organic compound, it must be treated as hazardous waste.[4][5]

  • Waste Segregation: It is crucial to segregate waste containing this compound. It should be classified as a halogenated organic waste and must not be mixed with non-halogenated chemical waste.[4][5]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][6] Never dispose of this chemical down the drain or in regular trash.[4]

  • Empty Containers: Uncleaned, empty containers that held this compound should be treated as the product itself and disposed of in the same manner.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container mix_error Incorrect Disposal Path segregate->mix_error Do NOT Mix with Non-Halogenated Waste labeling Label with 'Hazardous Waste' and 'this compound' container->labeling storage Store in Secondary Containment labeling->storage ehs_contact Contact EHS or Licensed Waste Disposal Service storage->ehs_contact end End: Proper Disposal ehs_contact->end drain_disposal Pouring Down Drain mix_error->drain_disposal trash_disposal Placing in Regular Trash mix_error->trash_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as acutely toxic if swallowed or in contact with skin.[1][2]

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.[1][2]

Area of Protection Required PPE Specifications and Remarks
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Hand Chemical-resistant gloves.Nitrile gloves are a common choice for handling many chemicals. However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use.
Body Laboratory coat.A chemically resistant apron or coveralls should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations that could generate dust or aerosols.Work should be conducted in a chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls
  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of the procedure.

  • Designate a specific area within the fume hood for the handling of this compound.

Weighing and Transfer
  • Handle this compound as a solid.

  • To avoid generating dust, carefully weigh the required amount in a tared, sealed container within the chemical fume hood.[2]

  • Use appropriate tools (e.g., spatulas) for transfer.

  • Close the container immediately after use.

Dissolution and Reaction
  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Ensure the reaction vessel is properly secured and, if necessary, equipped with a reflux condenser or other containment system.

  • Maintain the reaction within the chemical fume hood for its entire duration.

Post-Handling and Decontamination
  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Properly dispose of all contaminated materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as solid hazardous waste in a designated, sealed container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Emergency Procedures

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decon Decontaminate Surfaces and Glassware handling_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage_store

Caption: Workflow for the safe handling of this compound.

Emergency Response for Spills and Exposures

cluster_spill Spill Response cluster_exposure Exposure Response spill_alert Alert Others and Evacuate Area spill_contain Contain Spill with Absorbent Material spill_alert->spill_contain spill_cleanup Clean Spill Area Following Protocol spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_dispose exposure_skin Skin Contact: Remove Contaminated Clothing, Rinse with Water for 15 min exposure_eye Eye Contact: Rinse with Water for 15 min, Seek Medical Attention exposure_inhalation Inhalation: Move to Fresh Air, Seek Medical Attention exposure_ingestion Ingestion: Seek Immediate Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.